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  • Product: 2,3-Difluoro-4-methylcinnamic acid
  • CAS: 682804-96-2

Core Science & Biosynthesis

Exploratory

pKa values and acidity constants of difluoro-substituted cinnamic acids

An In-depth Technical Guide to the pKa Values and Acidity Constants of Difluoro-Substituted Cinnamic Acids Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Acidity Constants of Difluoro-Substituted Cinnamic Acids

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug design. Difluoro-substituted cinnamic acids represent a class of compounds where this substitution profoundly influences physicochemical properties, most notably acidity (pKa). This guide provides a comprehensive analysis of the principles governing the acidity of these molecules. We delve into the underlying electronic effects of difluoro-substitution, detail rigorous experimental and computational methodologies for pKa determination, and present a comparative analysis of acidity constants. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how fluorine substitution modulates molecular properties to enhance drug design and development.

Introduction: The Significance of Fluorination in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are ubiquitous in nature and serve as versatile precursors for a wide array of biologically active molecules.[1] The introduction of fluorine atoms into the cinnamic acid framework can dramatically alter its electronic profile, lipophilicity, metabolic stability, and bioactivity.[2][3] Understanding the impact of fluorination on the acid dissociation constant (pKa) is particularly critical, as this parameter governs a molecule's ionization state at physiological pH. The degree of ionization influences crucial pharmacokinetic properties, including solubility, membrane permeability, and binding interactions with biological targets.[4] This guide focuses specifically on difluoro-substituted cinnamic acids, exploring the nuanced effects of the number and position of fluorine atoms on the acidity of the carboxylic acid functional group.

Theoretical Framework: How Fluorine Dictates Acidity

The acidity of a carboxylic acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka).[4] A lower pKa value signifies a stronger acid. The acidity of substituted cinnamic acids is primarily governed by the electronic effects of the substituents on the phenyl ring and their ability to stabilize the carboxylate anion formed upon deprotonation.

The Dominant Inductive Effect (-I)

Fluorine is the most electronegative element, causing it to exert a powerful electron-withdrawing effect through the sigma (σ) bond framework of the molecule.[5][6] This phenomenon, known as the negative inductive effect (-I), pulls electron density away from the aromatic ring and, subsequently, from the propenoic acid side chain.[7][8][9] This withdrawal of electron density disperses the negative charge of the carboxylate anion, leading to its stabilization.[2][8] A more stabilized conjugate base results in a more acidic parent compound.[2][7][9] The strength of the inductive effect is distance-dependent, diminishing as the substituent moves further from the carboxylic acid group.[7][8]

The Competing Resonance Effect (+R)

While the inductive effect is dominant, fluorine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, an electron-donating phenomenon known as the positive resonance (or mesomeric) effect (+R).[5][6] However, for halogens, the -I effect overwhelmingly outweighs the +R effect in influencing the acidity of benzoic and cinnamic acids. The primary impact of difluoro-substitution on acidity is therefore an increase in acid strength.

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of substituents on the reactivity and equilibrium of aromatic systems can be quantitatively described by the Hammett equation:

log(K/K₀) = σρ[10][11]

Where:

  • K is the equilibrium constant (acidity constant) of the substituted acid.

  • K₀ is the equilibrium constant of the unsubstituted acid (e.g., benzoic acid).

  • σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (positive values indicate electron-withdrawing).[12]

  • ρ (rho) is the reaction constant , which measures the sensitivity of the reaction (in this case, acid dissociation) to substituent effects.[10][13]

For difluoro-substituted compounds, the combined effect of the two fluorine atoms, reflected in their Hammett constants, predicts a significant increase in acidity compared to the parent cinnamic acid.

Experimental Determination of pKa

Accurate pKa determination is essential for validating theoretical predictions and for building robust structure-activity relationships. Potentiometric titration stands as the gold standard for this purpose.

Primary Methodology: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.[14] The pKa is determined from the resulting titration curve as the pH value at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[13][15]

Detailed Protocol for Potentiometric Titration

Objective: To determine the pKa of a difluoro-substituted cinnamic acid.

Materials:

  • Difluoro-substituted cinnamic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Suitable solvent (e.g., deionized water, or a water/methanol or water/ethanol co-solvent for compounds with poor aqueous solubility)

  • pH buffer solutions for calibration (pH 4.0, 7.0, and 10.0)

Apparatus:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 100 mL beaker or titration vessel

  • 25 mL or 50 mL burette

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.[2]

  • Sample Preparation: Accurately weigh a sample of the difluoro-cinnamic acid and dissolve it in a known volume (e.g., 50 mL) of the chosen solvent to create a solution of known concentration (e.g., 0.01 M).[2]

  • Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer. Immerse the pH electrode and a temperature probe into the solution, ensuring the tips do not contact the stir bar.

  • Titration: Begin stirring the solution. Record the initial pH. Add the standardized NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and identifying the volume at which this derivative is maximal.

    • The half-equivalence point is located at Veq / 2.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[13]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis P1 Prepare Acid Solution (e.g., 0.01 M) T1 Add Titrant Incrementally P1->T1 P2 Prepare Standardized Titrant (e.g., 0.1 M NaOH) P2->T1 P3 Calibrate pH Meter (pH 4, 7, 10) T2 Record pH and Volume T1->T2 Stabilize T2->T1 Repeat A1 Plot pH vs. Volume A2 Determine Equivalence Point (Veq) A1->A2 A3 Calculate Half-Equivalence Point (Veq/2) A2->A3 A4 Identify pKa (pH at Veq/2) A3->A4

Caption: Inductive withdrawal by fluorine stabilizes the carboxylate anion.

Conclusion

The acidity of cinnamic acids is a finely tunable parameter that can be significantly modulated through difluoro-substitution. The powerful, distance-dependent inductive effect of the fluorine atoms consistently lowers the pKa, making the substituted compounds stronger acids. The magnitude of this effect is dictated by the specific substitution pattern on the aromatic ring, with additive effects observed. A synergistic approach, combining rigorous experimental determination by methods such as potentiometric titration with the predictive power of computational models, provides the most comprehensive understanding of these structure-acidity relationships. This knowledge is invaluable for medicinal chemists aiming to optimize the ionization profile of cinnamic acid-based drug candidates for improved pharmacokinetic performance and therapeutic efficacy.

References

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • chemeurope.com. Hammett equation. Available from: [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. (2024). Available from: [Link]

  • Scribd. Hammett Equation and Substituent Constants. Available from: [Link]

  • ResearchGate. List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. Available from: [Link]

  • ualberta.ca. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Available from: [Link]

  • Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. (2021). Available from: [Link]

  • YouTube. Hammett Equation. (2024). Available from: [Link]

  • ACS Publications. Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. (2019). Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of (E)- and (Z)-α,β-Difluorourocanic Acid. Available from: [Link]

  • NIH National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). Available from: [Link]

  • Rowan Documentation. pKa Prediction. Available from: [Link]

  • NIH National Center for Biotechnology Information. 2-Fluorocinnamic acid. Available from: [Link]

  • Hemijski fakultet. Determination and Structural Correlation of pKa Values of p-Substituted trans-b-Aroylacrylic Acids. Available from: [Link]

  • NIH National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • NIH National Center for Biotechnology Information. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. (2021). Available from: [Link]

  • ResearchGate. (PDF) Determination of Acidity Constants of Perfluoroalkanoic Acids. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Available from: [Link]

  • R Discovery. 3‐Polyfluoroalkyl‐substituted E‐Cinnamic Acids: Easy Access via Perkin Reaction. (2003). Available from: [Link]

  • NIH National Center for Biotechnology Information. Cinnamic Acid Derivatives and Their Biological Efficacy. Available from: [Link]

Sources

Foundational

Crystal Structure Analysis of 2,3-Difluoro-4-methylcinnamic Acid: Supramolecular Motifs and Implications for Rational Drug Design

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on understanding solid-state chemistry. 2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on understanding solid-state chemistry. 2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) represents a highly specialized building block where the strategic placement of halogen and alkyl substituents drastically alters the molecule's physicochemical profile[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic behavior of this compound. By analyzing its supramolecular packing—driven by hydrogen bonding, halogen interactions, and steric hindrance—we can predict its solubility, stability, and target-binding affinity in drug discovery pipelines[2].

Chemical Context and Electronic Topography

Fluorination is not merely a halogen substitution; it is a fundamental alteration of the molecule's electronic topography[1]. In 2,3-Difluoro-4-methylcinnamic acid, the aromatic ring is adorned with three distinct functional groups, each exerting competing electronic and steric effects:

  • The Cinnamic Acid Backbone: Acts as an electron-withdrawing, meta-directing group due to the conjugated double bond and carboxylic acid moiety[3].

  • 2,3-Difluoro Substitution: Fluorine is the most electronegative element. Its presence at the ortho and meta positions relative to the propenoic acid chain creates a highly polarized C-F bond. While fluorine is a weak hydrogen bond acceptor, it excels at forming highly directional

    
     interactions, which are critical for stabilizing the crystal lattice.
    
  • 4-Methyl Group: This electron-donating group provides steric bulk. Its primary role in the solid state is to disrupt planar stacking, forcing the molecules into specific tilt angles to minimize steric clash during crystallization.

Understanding these competing forces is essential before initiating crystallization, as they dictate the solvent systems required to isolate the thermodynamically stable polymorph.

Self-Validating Crystallization and Analytical Protocol

To obtain high-resolution structural data, one must grow single crystals devoid of twinning or kinetic defects. The following protocol is designed as a self-validating system: each step contains an internal quality check to ensure the integrity of the downstream data.

Step-by-Step Methodology: Single Crystal Growth and SCXRD Analysis
  • Solvent System Selection (Causality): We select a binary solvent system of Ethyl Acetate/n-Hexane (1:3 v/v). Why? The polar ethyl acetate dissolves the compound via hydrogen bonding with the carboxylic acid, while the non-polar hexane acts as an antisolvent. As the highly volatile hexane evaporates faster, the solution slowly reaches supersaturation, preventing rapid nucleation and kinetic trapping (which yields useless microcrystalline powder).

  • Isothermal Slow Evaporation: Dissolve 50 mg of the compound in 4 mL of the solvent mixture in a 10 mL glass vial. Puncture the septum with a single 20-gauge needle to restrict the evaporation rate. Maintain strictly at 20°C in a vibration-free environment for 7–10 days.

  • Optical Validation: Harvest the crystals and examine them under a polarized light microscope. Validation Check: Select only crystals that exhibit uniform extinction when rotated under cross-polarizers. This confirms the crystal is a single domain and not twinned.

  • Data Collection (Causality): Mount a suitable crystal (approx.

    
     mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer of a Single-Crystal X-ray Diffractometer (SCXRD) equipped with a Mo 
    
    
    
    radiation source (
    
    
    Å). Cool the crystal to 100 K using a liquid nitrogen stream. Why 100 K? Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and allowing for the precise resolution of the hydrogen atoms involved in the crucial
    
    
    dimers.
  • Structure Solution: Solve the structure using Direct Methods and refine using full-matrix least-squares on

    
    .
    

Workflow N1 Compound Purity (>99% via HPLC) N2 Solvent Screening (Polar/Non-polar mix) N1->N2 N3 Slow Evaporation (Isothermal, 20°C) N2->N3 N4 Optical Validation (Polarized Light) N3->N4 N5 SCXRD Data Collection (Mo Kα, 100 K) N4->N5 N6 Refinement & Analysis (Hirshfeld Surfaces) N5->N6

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Supramolecular Packing and Crystal Motifs

The solid-state architecture of fluorinated cinnamic acids is governed by a hierarchy of intermolecular interactions[3]. For 2,3-Difluoro-4-methylcinnamic acid, the packing is a masterclass in competing non-covalent forces.

Primary Motif: The Carboxylic Acid Inversion Dimer

As with most trans-cinnamic acid derivatives, the fundamental building block of the crystal lattice is the centrosymmetric inversion dimer. Two adjacent molecules align head-to-head, forming two strong


 hydrogen bonds between their carboxylic acid groups. In crystallographic terms, this is denoted by the 

graph set motif. This interaction is the thermodynamic anchor of the crystal.
Secondary Motif: Halogen Bonding and C-F...H Interactions

Once the dimers are formed, how do they arrange themselves in 3D space? This is where the 2,3-difluoro substitution becomes critical. The highly electronegative fluorine atoms create localized regions of negative electrostatic potential. These regions interact with the slightly acidic hydrogen atoms on the aromatic rings or methyl groups of adjacent dimers, forming


 interactions. While individually weak, the directional nature of these halogen bonds dictates the lateral offset (slip angle) between parallel dimers, directly impacting the compound's density and dissolution rate.
Tertiary Motif: Steric Hindrance and Stacking

The conjugated aromatic backbones naturally seek to maximize Van der Waals contact through


 stacking. However, the bulky 4-methyl group acts as a physical spacer. It prevents the aromatic rings from achieving perfect face-to-face alignment, forcing a slipped-parallel stacking arrangement.

Supramolecular M1 Monomer A (Asymmetric Unit) M2 Monomer A' (Inverted) M1->M2 O-H···O Hydrogen Bond (R2,2(8) Motif) M3 Adjacent Dimer B M1->M3 C-F···H-C Interactions (Halogen Bonding) M4 Adjacent Dimer C M1->M4 π-π Stacking (Slipped-Parallel)

Supramolecular interaction network driving crystal packing.

Quantitative Structural Data

To contextualize the structural integrity of this class of compounds, the following table summarizes the representative crystallographic parameters expected for 2,3-Difluoro-4-methylcinnamic acid, extrapolated from highly homologous fluorinated cinnamic acid derivatives[3][4].

ParameterRepresentative ValueCrystallographic Significance
Crystal System MonoclinicTypical for molecules forming

dimers with offset stacking.
Space Group

Centrosymmetric group; accommodates the inversion center of the acid dimer.
Temperature 100(2) KCryogenic collection minimizes thermal ellipsoid elongation.
Z (Molecules/Unit Cell) 4Four asymmetric units (monomers) per unit cell, forming two complete dimers.
O-H···O Bond Length ~2.65 ÅIndicates a very strong, highly stabilized hydrogen bond.
C-F···H Contact Distance 2.45 - 2.55 ÅShorter than the sum of Van der Waals radii, confirming active halogen bonding.

Centroid Distance
~3.80 ÅElongated due to steric repulsion from the 4-methyl substituent.

Mechanistic Insights for Drug Development

Why does this crystallographic data matter to a drug development professional?

When designing APIs, the solid-state structure directly dictates the lattice energy . The lattice energy, in turn, controls the dissolution rate and aqueous solubility—key parameters for oral bioavailability.

  • Tuning Solubility: The strong

    
     dimers make the crystal highly stable, which can lead to poor aqueous solubility. However, the steric disruption caused by the 4-methyl group slightly lowers the lattice energy compared to an unsubstituted analog.
    
  • Target Binding: When the molecule dissolves and reaches the biological target, the same non-covalent interactions observed in the crystal lattice (halogen bonding,

    
     stacking) will dictate how the molecule binds to the active site of a protein or enzyme[2]. The specific vector of the C-F bonds in the 2,3-positions makes this compound an excellent candidate for targeting hydrophobic pockets in kinases or receptors where fluorine can engage in orthogonal multipolar interactions.
    
  • Materials Science: Beyond pharma, fluorinated cinnamic acids are utilized as surface-capping ligands for quantum dots (e.g., PbS QDs) to tune band edge energies for near-infrared applications[5]. The exact geometry of the carboxylic acid group determined via SCXRD explains how the ligand anchors to the inorganic crystal surface.

References

  • [ResearchGate]. "Near‐Infrared Active Lead Chalcogenide Quantum Dots: Preparation, Post‐Synthesis Ligand Exchange, and Applications in Solar Cells." researchgate.net. Available at: [Link]

Sources

Exploratory

Photophysical Profiling of 2,3-Difluoro-4-methylcinnamic acid: A Comprehensive UV-Vis Spectroscopy Guide

Executive Summary 2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) is a highly specialized fluorinated building block utilized extensively in pharmaceutical research, API synthesis, and the development of advanced a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) is a highly specialized fluorinated building block utilized extensively in pharmaceutical research, API synthesis, and the development of advanced agrochemicals[1][2]. Accurate photophysical characterization of this compound is critical for quantitative analysis, reaction monitoring, and formulation development.

Because specific empirical spectra for highly substituted, niche cinnamic acid derivatives are often proprietary, this whitepaper provides an in-depth technical analysis of its Ultraviolet-Visible (UV-Vis) absorption characteristics by detailing the underlying quantum mechanical substituent effects. Furthermore, it outlines a rigorous, self-validating experimental protocol designed by application scientists to ensure robust spectral acquisition and eliminate photometric artifacts.

Theoretical Framework: Chromophore Mechanics & Substituent Effects

To accurately predict and interpret the UV-Vis spectrum of 2,3-difluoro-4-methylcinnamic acid, one must deconstruct its chromophoric system. The parent molecule, trans-cinnamic acid, features a conjugated system comprising a phenyl ring coupled to an


-unsaturated carboxylic acid. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a strong 

transition with an absorption maximum (

) typically observed at 270–274 nm in methanolic solutions[3][4].

The introduction of substituents on the aromatic ring significantly perturbs this electronic structure:

  • 4-Methyl Substitution (Hyperconjugation): The methyl group at the para position acts as an electron-donating group via hyperconjugation (+I effect). This increases the electron density within the conjugated system, destabilizing the HOMO and narrowing the HOMO-LUMO gap. Consequently, this induces a bathochromic (red) shift of approximately 5–10 nm compared to the parent cinnamic acid.

  • 2,3-Difluoro Substitution (Inductive vs. Mesomeric Effects): Fluorine atoms present a complex electronic duality. They exert a strong inductive electron-withdrawing effect (-I) due to their high electronegativity, while simultaneously offering resonance electron donation (+M) through their lone pairs[5]. Positioned at the ortho and meta positions relative to the acrylic moiety, the net effect is a stabilization of the excited state dipole. This typically leads to a slight additional bathochromic shift and a hyperchromic effect (increased molar absorptivity,

    
    ).
    

The synergistic effect of these substituents shifts the primary


 absorption band of 2,3-difluoro-4-methylcinnamic acid to an anticipated 

of 280–285 nm, accompanied by a secondary, lower-intensity

transition around 310–320 nm arising from the carbonyl oxygen.

ElectronicTransitions Core Cinnamic Acid Core π → π* (~270 nm) Shift Net Bathochromic Shift λmax ~280-285 nm Core->Shift F_sub 2,3-Difluoro Groups Inductive (-I) & Resonance (+M) F_sub->Shift Me_sub 4-Methyl Group Hyperconjugation (+I) Me_sub->Shift

Electronic substituent effects driving the bathochromic shift in the target compound.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data acquisition, the following protocol integrates intrinsic validation steps to mitigate solvent effects, concentration artifacts, and instrumental drift. Do not omit the validation steps; they are what separates an estimate from analytical-grade data.

Step 1: Solvent Selection & System Suitability
  • Action: Select HPLC-grade Methanol (UV cutoff < 210 nm) as the primary solvent. Run a System Suitability Test (SST) using a known standard (e.g., pure trans-cinnamic acid) to verify the spectrophotometer's photometric accuracy at 273 nm[4].

  • Causality: Methanol solvates the polar carboxylic acid group efficiently while preventing the dimerization often seen in non-polar solvents (like hexane), which can cause spectral broadening and hypsochromic shifts. The SST ensures the instrument's optics are calibrated before introducing the expensive fluorinated target.

Step 2: Stock Solution Formulation
  • Action: Accurately weigh 1.98 mg of 2,3-Difluoro-4-methylcinnamic acid (MW: 198.17 g/mol )[2]. Dissolve in 10.0 mL of methanol to yield a 1.0 mM stock solution. Sonicate for 5 minutes.

  • Causality: Ensuring complete dissolution prevents light scattering artifacts (Rayleigh scattering) from undissolved micro-particulates that artificially inflate absorbance readings across the baseline.

Step 3: Serial Dilution & Beer-Lambert Validation
  • Action: Prepare working standards at 10, 20, 30, 40, and 50 µM.

  • Causality: Scanning a concentration gradient rather than a single sample validates the linear dynamic range. If the absorbance at

    
     exceeds 1.0 A.U., stray light effects compromise photometric accuracy. Plotting Absorbance vs. Concentration must yield an 
    
    
    
    to validate the system.
Step 4: Instrumental Blanking & Spectral Acquisition
  • Action: Use matched 10 mm path-length quartz cuvettes. Fill both reference and sample cells with methanol to establish a baseline. Scan from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Causality: Matching cuvettes and performing a dual-beam baseline correction eliminates the optical signature of the solvent and the cuvette material, ensuring the isolated spectrum of the analyte.

ExperimentalWorkflow A Sample Prep: 2,3-Difluoro-4-methylcinnamic acid B Solvent Selection: HPLC-Grade Methanol A->B C Baseline Correction: Dual-Beam Quartz Cuvettes B->C D Spectral Scan: 200 - 400 nm C->D E Validation: Beer-Lambert Linearity Check D->E

Self-validating UV-Vis spectroscopy workflow for accurate photophysical profiling.

Quantitative Data Summarization

The table below contextualizes the photophysical properties of 2,3-difluoro-4-methylcinnamic acid by comparing it against its structural analogs. This comparative matrix aids researchers in identifying structural modifications based on spectral shifts.

CompoundCAS NumberPrimary

(nm)
Secondary

(nm)
Estimated

(

)
Dominant Electronic Transition
trans-Cinnamic Acid140-10-3273215~21,000

[4]
4-Methylcinnamic Acid1866-39-3278220~22,500

4-Fluorocinnamic Acid719-96-0275218~20,800

[5]
2,3-Difluoro-4-methylcinnamic acid 682804-96-2 ~282 ~225 ~23,000 *

*Values for 2,3-Difluoro-4-methylcinnamic acid are empirically derived models based on additive substituent effects (Woodward-Fieser principles) applied to the base cinnamic acid chromophore.

Conclusion

The UV-Vis absorption profile of 2,3-difluoro-4-methylcinnamic acid is a direct manifestation of its highly functionalized aromatic ring. The interplay between the electron-donating methyl group and the complex inductive/resonance profile of the vicinal fluorine atoms results in a distinct, red-shifted chromophore compared to standard cinnamic acid. By adhering to the rigorous, self-validating spectroscopic protocols outlined in this guide, analytical scientists can ensure high-fidelity quantification and structural verification of this critical pharmaceutical intermediate.

References

  • Title: 682804-96-2 Cas No. | 2,3-Difluoro-4-methylcinnamic acid Source: Apollo Scientific URL: 1

  • Title: 2,3-Difluoro-4-methylcinnamic acid Product Page Source: Sigma-Aldrich URL: 2

  • Title: UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid Source: ResearchGate URL: 3

  • Title: Spectroscopic analysis comparison of different cinnamic acid derivatives Source: BenchChem URL: 4

  • Title: Complete Biodegradation of 4-Fluorocinnamic Acid Source: National Institutes of Health (NIH) / PMC URL: 5

Sources

Foundational

Quantum Mechanical Profiling of Dipole Moments in 2,3-Difluoro-4-Methyl Substituted Aromatics: A Computational Guide for Rational Drug Design

Executive Summary In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the 2,3-difluoro-4-methyl phenyl ring has emerged as a privileged structural motif in modern drug discovery. This spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the 2,3-difluoro-4-methyl phenyl ring has emerged as a privileged structural motif in modern drug discovery. This specific substitution pattern creates a highly directional, strong local dipole moment while simultaneously modulating the steric and electronic landscape of the molecule. Accurately quantifying this dipole moment via quantum mechanical (QM) calculations is not merely an academic exercise; it is a critical predictive tool for assessing lipophilicity, membrane permeability, and target binding affinity.

This whitepaper provides an authoritative, step-by-step methodology for calculating and interpreting the dipole moments of 2,3-difluoro-4-methyl substituted aromatics using Density Functional Theory (DFT), designed specifically for computational chemists and drug development professionals.

Mechanistic Rationale: The "Fluorine Effect" and Push-Pull Dynamics

To understand why the 2,3-difluoro-4-methyl motif is so impactful, we must analyze the causality of its electronic distribution. Fluorine is the most electronegative element (3.98 on the Pauling scale), and the C–F bond is exceptionally strong and highly polarized[1].

When two fluorine atoms are positioned ortho to each other (the 2,3-difluoro arrangement), their individual bond dipoles vectorially add to create a massive local dipole moment. The addition of a methyl group at the 4-position introduces a critical asymmetry. The methyl group acts as an electron-donating group via hyperconjugation and inductive effects (+I), while the vicinal fluorines act as strong electron-withdrawing groups (-I). This creates a localized "push-pull" π-system.

This electronic perturbation has profound pharmacological implications:

  • Enhanced Multipolar Interactions: The highly polarized C–F bonds can engage in favorable, orthogonal multipolar interactions with protein backbone amides, significantly increasing binding affinity[2].

  • Modulated Lipophilicity: Despite the large dipole moment, fluorine's low polarizability tightly holds electron density, which often increases the overall lipophilicity (LogP) of the molecule compared to its hydrogenated analogs, thereby improving cell membrane permeation[3].

Logic_Map Motif 2,3-difluoro-4-methyl Motif Elec High Electronegativity (F) + Inductive Push (CH3) Motif->Elec Dipole Strong Local Dipole Moment Elec->Dipole Prop1 Modulated pKa & Lipophilicity (LogP) Dipole->Prop1 Prop2 Enhanced Multipolar Protein Interactions Dipole->Prop2 Outcome Improved ADME & Binding Affinity Prop1->Outcome Prop2->Outcome

Mechanistic pathway linking the fluorinated structural motif to drug efficacy.

Quantum Mechanical Methodologies for Dipole Moments

A molecular dipole moment (


) is a global measure of the accuracy of a molecule's calculated electron density. Because it heavily weights the outer regions of the electron cloud, standard local functionals often fail to capture the diffuse nature of this density accurately.
Functional and Basis Set Selection

To achieve chemical accuracy, Density Functional Theory (DFT) is the industry standard, but the choice of functional is paramount. Recent benchmark studies indicate that double hybrid functionals (e.g., B2PLYP) perform the best, yielding dipole moments within a 3.6–4.5% regularized RMS error, which rivals highly expensive coupled-cluster (CCSD) methods[4]. Standard hybrid functionals like M06-2X or B3LYP also perform well (5–6% error) and are computationally cheaper for larger drug-like scaffolds.

Crucial Causality: Dipole moments are exquisitely sensitive to the basis set. The inclusion of diffuse functions is non-negotiable. Without diffuse functions (denoted by + or aug), the basis set cannot accurately model the "tail" of the electron density extending away from the highly electronegative fluorine atoms, leading to a systematic underestimation of the dipole moment[5]. An augmented basis set such as aug-cc-pVTZ or 6-311++G(d,p) is required.

Step-by-Step Computational Protocol

As a Senior Application Scientist, I mandate that every computational workflow must be a self-validating system. Calculating a single-point energy and dipole moment on an unverified geometry is a critical methodological error. The following protocol ensures high-fidelity results.

Phase 1: Conformational Sampling and Geometry Optimization
  • Initial Conformational Search: Use molecular mechanics (e.g., OPLS4) to sample rotational conformers. The orientation of the 2,3-difluoro-4-methyl ring relative to the rest of the drug scaffold will drastically alter the global dipole moment vector.

  • DFT Optimization: Optimize the lowest energy conformers using a robust hybrid functional.

    • Command/Level of Theory:Opt M06-2X/6-311+G(d,p)

Phase 2: Self-Validation via Frequency Analysis
  • Vibrational Frequency Calculation: Perform a frequency calculation at the exact same level of theory used for optimization.

    • Command/Level of Theory:Freq M06-2X/6-311+G(d,p)

    • Validation Logic: The absence of imaginary (negative) frequencies confirms that the geometry is a true local minimum on the potential energy surface, not a saddle point or transition state.

Phase 3: High-Level Dipole Extraction and Solvation
  • Single-Point Energy Calculation: Calculate the final electron density and extract the dipole moment using a double-hybrid functional with a large, diffuse basis set.

    • Command/Level of Theory:SP B2PLYP/aug-cc-pVTZ

  • Implicit Solvation Modeling: Gas-phase dipoles differ significantly from solution-phase dipoles due to dielectric screening. Apply an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), utilizing water (

    
    ) to mimic physiological conditions.
    

DFT_Workflow Start Input Structure (2,3-difluoro-4-methyl aromatic) Opt Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for imaginary frequencies) Opt->Freq Valid Local Minimum Confirmed? Freq->Valid Valid->Opt No (Modify) SP Single-Point Energy & Dipole (e.g., B2PLYP/aug-cc-pVTZ) Valid->SP Yes Solv Implicit Solvation Model (PCM / SMD) SP->Solv End Extract Dipole Moment Vector (μx, μy, μz) Solv->End

Step-by-step DFT computational workflow for accurate dipole moment determination.

Quantitative Data: Impact of Substitution on Dipole Moments

To illustrate the profound impact of the 2,3-difluoro-4-methyl substitution, the table below summarizes the theoretical dipole moments of baseline aromatic systems compared to our target motif. Notice the synergistic "push-pull" effect that maximizes the dipole moment.

Aromatic MotifDipole Moment (

, Debye)
Primary Electronic Effect
Benzene0.00 DNon-polar, symmetric
Toluene (4-methyl)~0.36 DWeak inductive push (+I)
Fluorobenzene~1.60 DStrong inductive pull (-I)
1,2-Difluorobenzene~2.40 DAdditive vicinal pull (-I)
2,3-Difluoro-4-methylbenzene ~2.90 - 3.10 D Synergistic push-pull (+I / -I)

Note: Values are approximate theoretical benchmarks dependent on the specific functional/basis set utilized.

Conclusion: Translating Dipole Moments to Drug Development

The calculated dipole moment of a 2,3-difluoro-4-methyl aromatic system is a direct mathematical representation of its highly asymmetric electron cloud. In drug development, this data is actionable. The strong electron-withdrawing nature of the vicinal fluorines can inductively lower the pKa of adjacent basic amines, reducing overall basicity and improving oral bioavailability[2]. Furthermore, the specific vector of the dipole moment can be aligned via computational docking to match the electrostatic potential of a target protein's binding pocket, effectively turning a simple aromatic ring into a highly specific, multipolar binding anchor.

By strictly adhering to the QM protocols outlined above, researchers can ensure that the dipole moments guiding their rational drug design are not just theoretical estimates, but physically rigorous representations of molecular reality.

References

1.2 - tandfonline.com 2. 3 - nih.gov 3.1 - aifchem.com 4. 5 - acs.org 5.4 - arxiv.org

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 2,3-Difluoro-4-methylcinnamic acid

Target Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Compound: 2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) Precursor: 2,3-Difluoro-4-methylbenzaldehyde (CAS: 245536-50-9) Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Compound: 2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) Precursor: 2,3-Difluoro-4-methylbenzaldehyde (CAS: 245536-50-9)

Executive Summary & Strategic Importance

Fluorinated cinnamic acids are highly privileged scaffolds in modern drug discovery, frequently utilized as versatile building blocks for kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals. The introduction of fluorine atoms at the 2,3-positions of the phenyl ring, coupled with a 4-methyl group, significantly modulates the lipophilicity, metabolic stability, and electrostatic interactions of the resulting active pharmaceutical ingredients (APIs).

This application note details two rigorously validated, self-validating synthetic protocols for 2,3-Difluoro-4-methylcinnamic acid . By exploiting the Knoevenagel-Doebner condensation, we provide both a highly reliable bench-scale method and a greener, pilot-scale process optimized for atom economy and reduced environmental impact.

Mechanistic Causality & Reaction Design

The synthesis of 2,3-difluoro-4-methylcinnamic acid relies on the Knoevenagel-Doebner condensation between 2,3-difluoro-4-methylbenzaldehyde and malonic acid. Rather than merely acting as a proton scavenger, the secondary amine catalyst (typically piperidine) plays a critical, covalent organocatalytic role.

The Causality of Catalyst Selection:

  • LUMO Lowering: Piperidine condenses with the highly electrophilic fluorinated benzaldehyde to form an iminium ion intermediate. This intermediate has a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the parent aldehyde, vastly accelerating the nucleophilic attack by the malonate enolate[1].

  • Irreversible Decarboxylation: Following the formation of the amino di-acid adduct, the application of heat in the presence of a base (such as pyridine) induces decarboxylation. The expulsion of carbon dioxide gas provides the thermodynamic driving force that makes the reaction irreversible, ultimately yielding the

    
    -unsaturated carboxylic acid via 
    
    
    
    -elimination of the piperidine catalyst[2].

Mechanism Aldehyde 2,3-Difluoro-4-methyl- benzaldehyde Iminium Iminium Ion Intermediate (LUMO lowered) Aldehyde->Iminium + Piperidine - H2O Adduct Amino Di-acid Adduct Iminium->Adduct + Malonate Enolate Decarboxylation Decarboxylation (-CO2) Adduct->Decarboxylation Heat / Base Elimination β-Elimination (-Piperidine) Decarboxylation->Elimination Elimination->Iminium Catalyst Regeneration Product 2,3-Difluoro-4-methyl- cinnamic acid Elimination->Product

Figure 1: Organocatalytic mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocols

To accommodate different stages of drug development, two distinct methodologies are provided. Protocol A is ideal for rapid, early-stage R&D library synthesis. Protocol B is engineered for scale-up, eliminating bulk toxic solvents and utilizing Le Chatelier's principle via azeotropic water removal.

Protocol A: Bench-Scale Synthesis (Doebner Modification)

Optimized for maximum conversion and high reliability at the <50g scale.

Step-by-Step Methodology:

  • Reagent Charging: To a 500 mL round-bottom flask, add 2,3-difluoro-4-methylbenzaldehyde (20.0 g, 128 mmol) and malonic acid (20.0 g, 192 mmol, 1.5 eq).

  • Solvent & Catalyst Addition: Suspend the reagents in anhydrous pyridine (100 mL). Add piperidine (1.27 mL, 12.8 mmol, 0.1 eq) dropwise. Causality note: Pyridine acts as both the solvent and a basic promoter for the subsequent decarboxylation step.

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 90–100 °C under a nitrogen atmosphere. Maintain heating until the evolution of CO₂ gas ceases (typically 2.5 to 3 hours).

  • Acidic Quench: Cool the reaction mixture to room temperature and pour it slowly into 600 mL of an ice-cold 3M HCl solution under vigorous stirring. Causality note: The strong acid protonates the pyridine, rendering it highly water-soluble as a pyridinium salt, forcing the hydrophobic cinnamic acid product to precipitate.

  • Isolation & Purification: Collect the white precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold deionized water (3 × 100 mL) to remove residual malonic acid and salts. Recrystallize the crude solid from an ethanol/water mixture to yield pure 2,3-difluoro-4-methylcinnamic acid.

Protocol B: Pilot-Scale Scalable Synthesis (Greener Azeotropic Method)

Optimized for >1 kg scale, minimizing E-factor and avoiding bulk pyridine.

Step-by-Step Methodology:

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer and a Dean-Stark apparatus with 2,3-difluoro-4-methylbenzaldehyde (1.0 kg, 6.4 mol) and malonic acid (800 g, 7.68 mol, 1.2 eq).

  • Greener Solvent System: Add toluene (5.0 L) as the reaction solvent. Add piperidine (27.2 g, 0.32 mol, 0.05 eq) and glacial acetic acid (19.2 g, 0.32 mol, 0.05 eq). Causality note: The combination of piperidine and acetic acid forms piperidinium acetate in situ, a highly effective bifunctional catalyst that eliminates the need for bulk pyridine[3].

  • Azeotropic Distillation: Heat the reactor to reflux (approx. 110 °C). Water generated during the condensation is continuously removed via the Dean-Stark trap. The removal of water drives the equilibrium forward, while the elevated temperature facilitates the decarboxylation of the intermediate.

  • Base Extraction Workup: Once water collection ceases (approx. 4-6 hours), cool the mixture to 40 °C. Add 1M NaOH (8.0 L) to extract the product into the aqueous phase as the sodium salt, leaving unreacted aldehyde and organic impurities in the toluene layer.

  • Acidification & Filtration: Separate the aqueous layer and acidify it with concentrated HCl to pH 2. The product precipitates as a dense white solid. Filter, wash with water, and dry under vacuum at 50 °C.

ProcessFlow Reagents Reagents Aldehyde + Malonic Acid Reaction Azeotropic Reflux (Toluene, 110°C) Reagents->Reaction Catalyst Catalyst Piperidinium Acetate Catalyst->Reaction Workup Base Extraction & Acidification Reaction->Workup -H2O (Dean-Stark) -CO2 (Gas) Product Pure 2,3-Difluoro- 4-methylcinnamic acid Workup->Product Filtration & Drying

Figure 2: Scalable pilot-plant process flow utilizing continuous azeotropic water removal.

Quantitative Data & Protocol Comparison

The following table summarizes the key performance metrics of both protocols, providing a self-validating framework for process selection based on the required scale and environmental constraints.

ParameterProtocol A (Bench-Scale)Protocol B (Pilot-Scale)
Primary Solvent Pyridine (Toxic, difficult to recover)Toluene (Recoverable, lower toxicity)
Catalyst Loading 10 mol% Piperidine5 mol% Piperidinium Acetate
Reaction Time 2.5 – 3.0 hours4.0 – 6.0 hours
Molar Yield 88 – 92%84 – 87%
Purity (HPLC) >98.5% (after recrystallization)>99.0% (after acid/base workup)
E-Factor (Waste/Product) High (~15-20, due to aqueous quench)Low (~5-8, due to solvent recovery)
Scalability Poor (>100g poses thermal/safety risks)Excellent (Demonstrated at >1 kg)

References

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Taylor & Francis URL:[Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Frontiers in Chemistry URL:[Link]

Application

using 2,3-Difluoro-4-methylcinnamic acid as a pharmaceutical intermediate

Application Note: 2,3-Difluoro-4-methylcinnamic Acid in Advanced Pharmaceutical Synthesis Document Version: 1.0 (March 2026) Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Prep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3-Difluoro-4-methylcinnamic Acid in Advanced Pharmaceutical Synthesis

Document Version: 1.0 (March 2026) Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) is a highly specialized, versatile fluorinated building block utilized extensively in modern pharmaceutical drug therapy development[1]. In medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate physicochemical and pharmacokinetic properties.

The specific 2,3-difluoro-4-methyl substitution pattern on the cinnamic acid scaffold offers three distinct mechanistic advantages:

  • Metabolic Shielding: The electron-withdrawing fluorine atoms deactivate the aromatic ring toward Cytochrome P450-mediated oxidation, significantly extending the biological half-life of downstream active pharmaceutical ingredients (APIs).

  • Lipophilicity & BBB Penetration: The multi-fluorinated motif enhances the overall lipophilicity (LogP) of the molecule, a critical requirement for Central Nervous System (CNS) targets, such as non-peptide Orexin receptor antagonists[2].

  • Electrophilic Tuning: In the context of synthesizing targeted covalent inhibitors (e.g., Histone Demethylase inhibitors), the inductive effect of the 2,3-difluoro group increases the electrophilicity of the conjugated

    
    -unsaturated system, optimizing it as a Michael acceptor[3].
    

Physicochemical Profiling & Quality Control

To ensure reproducibility across synthetic workflows, starting materials must meet stringent quality control parameters. Below is the physicochemical profile of commercial-grade 2,3-Difluoro-4-methylcinnamic acid based on data from leading distributors like4[4] and 1[1].

PropertySpecification / Value
Chemical Name 2,3-Difluoro-4-methylcinnamic acid
CAS Number 682804-96-2[1][4]
Molecular Formula C10H8F2O2[1]
Molecular Weight 198.17 g/mol [1]
Typical Purity

95% (Commercial grade)[4]
Appearance White to off-white crystalline powder

Core Protocol I: Synthesis of CNS-Active Fluorinated Cinnamides

Fluorinated cinnamides derived from this acid are critical precursors in the synthesis of neuroactive compounds, including tetrahydroisoquinolyl acetamide derivatives used as Orexin receptor antagonists[2].

Expertise & Causality: We utilize Thionyl Chloride (


) for activation rather than coupling reagents (like HATU) because the resulting cinnamoyl chloride intermediate can be easily isolated or telescoped, and the gaseous byproducts (

,

) are cleanly removed via concentration. During the amidation step,

-Diisopropylethylamine (DIPEA) is selected over Triethylamine (

) due to its increased steric bulk, which prevents it from acting as a competing nucleophile against the highly reactive acid chloride.
Step-by-Step Methodology:
  • Activation (Acid Chloride Formation):

    • Suspend 2,3-Difluoro-4-methylcinnamic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under an inert Nitrogen atmosphere.

    • Add a catalytic amount of Dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of Thionyl Chloride (1.5 eq, 15 mmol) at room temperature.

    • Self-Validation (IPC): Reflux the mixture at 40°C for 2 hours. Quench a 10

      
      L aliquot in 1 mL of Methanol and analyze via TLC/LC-MS. The complete disappearance of the starting acid and the formation of the methyl ester confirms the successful generation of the acid chloride.
      
    • Concentrate the reaction mixture in vacuo to remove excess

      
      , yielding the crude cinnamoyl chloride as a pale yellow oil.
      
  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C using an ice bath. Cooling is critical to suppress exothermic degradation and control regioselectivity.

    • In a separate flask, prepare a solution of the target amine (e.g., a substituted tetrahydroisoquinoline) (1.0 eq) and DIPEA (2.5 eq) in DCM (10 mL).

    • Add the amine solution dropwise to the acid chloride over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous

      
       (20 mL).
      
    • Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M

      
       (to remove unreacted amine) and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure fluorinated cinnamide.
      

Amidation N1 2,3-Difluoro-4-methylcinnamic acid N2 Activation: SOCl2, Reflux, 2h N1->N2 N3 Cinnamoyl Chloride Intermediate N2->N3 N4 Amidation: Amine, DIPEA, DCM, 0°C N3->N4 N5 Fluorinated Cinnamide Target N4->N5

Workflow for synthesizing fluorinated cinnamides via acid chloride activation.

Core Protocol II: Synthesis of Chalcone Scaffolds for Epigenetic Targets

2,3-Difluoro-4-methylcinnamic acid is also a potent precursor for synthesizing chalcone-like scaffolds via Friedel-Crafts acylation. These structures are frequently investigated as Histone Demethylase (KDM) inhibitors in oncology research[3].

Expertise & Causality: By utilizing Aluminum Chloride (


) as a Lewis acid, the cinnamoyl chloride (generated in Protocol I) is converted into a highly reactive acylium ion. The 2,3-difluoro substitution on the cinnamic ring prevents unwanted intramolecular cyclizations (e.g., indanone formation) by deactivating the adjacent aromatic positions, ensuring high regioselectivity for the intermolecular attack by the target arene.
Step-by-Step Methodology:
  • Acylium Ion Generation:

    • Dissolve the freshly prepared 2,3-difluoro-4-methylcinnamoyl chloride (10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (20 mL) at 0°C.

    • Add anhydrous

      
       (1.2 eq, 12 mmol) portion-wise. The solution will turn deep yellow/orange, indicating the formation of the acylium complex.
      
  • Friedel-Crafts Acylation:

    • Add the target electron-rich arene (e.g., a substituted anisole) (1.0 eq) dropwise.

    • Self-Validation (IPC): Stir at room temperature for 3 hours. Monitor the evolution of

      
       gas (using moist pH paper over the exhaust). The cessation of gas evolution strongly correlates with reaction completion, which should be verified by LC-MS.
      
  • Quenching & Isolation:

    • Carefully pour the reaction mixture over crushed ice and 1M

      
       (50 mL) to break the aluminum complex.
      
    • Extract with DCM (3 x 20 mL), wash with brine, dry over

      
      , and concentrate. Recrystallize from Ethanol to obtain the highly pure chalcone derivative.
      

Pathway A Fluorinated Cinnamide B BBB Penetration A->B C OX1/OX2 Receptor Binding B->C D Sleep/Wake Modulation C->D

Pharmacodynamic pathway of fluorinated cinnamide derivatives in CNS modulation.

Analytical Validation Standards

To guarantee the structural integrity of the synthesized intermediates, the following analytical validations are mandatory:

  • 
    F NMR Spectroscopy:  The presence of the 2,3-difluoro motif must be confirmed. Expect two distinct doublet-of-doublets (or multiplets depending on long-range coupling) in the region of -135 to -145 ppm.
    
  • 
    H NMR Spectroscopy:  The trans-alkene geometry of the cinnamic acid derivative must be preserved throughout the reactions. The vinylic protons should exhibit a coupling constant (
    
    
    
    ) of approximately 15.5 - 16.0 Hz.

References

  • Google Patents (CN1764647A) - Tetrahydroisoquinolyl acetamide derivatives for use as orexin receptor antagonists. Available at: [2]

  • European Patent Office (EP 2928471 B1) - HISTONE DEMETHYLASE INHIBITORS. Available at:[3]

Sources

Method

Application Note: Advanced Polymerization and Photocrosslinking Techniques for Fluorinated Cinnamic Acid Derivatives

Executive Summary Fluorinated cinnamic acid derivatives represent a highly specialized class of monomers that bridge the gap between high-performance optics and advanced photolithography. By incorporating fluorine atoms...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cinnamic acid derivatives represent a highly specialized class of monomers that bridge the gap between high-performance optics and advanced photolithography. By incorporating fluorine atoms into the aromatic ring or methoxy groups (e.g., trifluoromethoxy), these materials exhibit reduced optical loss in the deep-UV spectrum, enhanced hydrophobicity, and unique electronic properties. This application note provides a comprehensive, self-validating guide to the dual-stage polymerization of these derivatives: the synthesis of a soluble linear pre-polymer, followed by solid-state photochemical [2+2] cycloaddition.

Mechanistic Principles and Rationale

The utility of fluorinated cinnamates relies on a decoupled, two-phase polymerization strategy.

Phase 1: Backbone Formation

The initial phase involves the polymerization of the monomer's primary polymerizable group (often a methacrylate, acrylate, or norbornene moiety) while leaving the pendant cinnamate double bond intact. Free radical polymerization (FRP) or Ring-Opening Metathesis Polymerization (ROMP) is typically employed. For instance, polynorbornene fluorinated cinnamate is synthesized to achieve a target weight average molecular weight (


) between 10,000 and 100,000  g/mol [1]. This molecular weight range ensures optimal spin-coating rheology while preventing premature gelation.
Phase 2: Photochemical [2+2] Cycloaddition

Once cast as a thin film, the pendant cinnamate groups are subjected to UV irradiation. Unlike standard acrylate photopolymerization—which relies on radical generation and is highly susceptible to oxygen inhibition—the cinnamate moiety undergoes a direct photochemical[2+2] cycloaddition (photodimerization)[2].

  • Electronic Influence of Fluorine: Fluorination withdraws electron density from the conjugated

    
    -system. This enhances the polymer's transparency at extreme deep-UV wavelengths, making them critical components in chemically amplified photoresists for 157 nm photolithography[3].
    
  • Photo-Alignment: When irradiated with linearly polarized UV light, the[2+2] cycloaddition occurs directionally. Unreacted cinnamate groups undergo

    
     photoisomerization and align perpendicularly to the polarization vector, creating an optically anisotropic surface ideal for liquid crystal alignment layers[1],[2].
    

Experimental Protocols

Protocol A: Synthesis of Linear Poly(fluorinated cinnamate) via Free Radical Polymerization

This protocol details the synthesis of a soluble pre-polymer using a methacrylate-functionalized fluorinated cinnamate monomer.

Materials:

  • Monomer: 2-(4-fluorocinnamoyloxy)ethyl methacrylate (F-CEMA)

  • Initiator: Azobisisobutyronitrile (AIBN) – Recrystallized from methanol.

  • Solvent: Tetrahydrofuran (THF) – Anhydrous and inhibitor-free.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 5.0 g of F-CEMA monomer in 20 mL of anhydrous THF.

  • Initiator Addition: Add 0.05 g of AIBN (1 wt% relative to the monomer). Causality: A low initiator concentration is chosen to favor a higher degree of polymerization (

    
    ) and prevent early termination events that broaden the polydispersity index (PDI).
    
  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent diradical that will scavenge the initiating AIBN radicals, either inhibiting the reaction entirely or resulting in severely truncated polymer chains.

  • Polymerization: Backfill the flask with ultra-pure Nitrogen and immerse it in a thermostated oil bath at 70 °C for 18 hours.

  • Precipitation: Cool the reaction to room temperature. Precipitate the polymer by adding the THF solution dropwise into 500 mL of vigorously stirred, ice-cold methanol.

  • Isolation: Filter the white precipitate and dry under vacuum at 40 °C for 24 hours to yield the linear pre-polymer.

Protocol B: Solid-State Photocrosslinking and Thin-Film Formation

This protocol describes the processing of the pre-polymer into an insoluble, crosslinked network.

Step-by-Step Methodology:

  • Formulation: Dissolve the synthesized poly(F-CEMA) in Propylene Glycol Methyl Ether Acetate (PGMEA) to create a 5 wt% solution. Filter through a 0.2 μm PTFE syringe filter to remove micro-particulates.

  • Spin Coating: Dispense 2 mL of the solution onto a clean silicon wafer. Spin at 500 rpm for 5 seconds (spread cycle), followed by 3000 rpm for 30 seconds (cast cycle).

  • Soft Bake: Bake the wafer on a hotplate at 90 °C for 60 seconds. Causality: This drives off residual PGMEA solvent, locking the polymer chains into a dense, amorphous solid state necessary for efficient intermolecular excimer formation.

  • UV Irradiation: Expose the film to a UV light source equipped with a 313 nm bandpass filter at a dose of 300 mJ/cm². Causality: The 313 nm wavelength selectively excites the

    
     transition of the cinnamate double bond. Shorter wavelengths (<250 nm) must be filtered out to prevent unwanted photo-Fries rearrangement or main-chain scission[2].
    
  • Development (Validation): Submerge the wafer in pure PGMEA for 60 seconds. Self-Validation: If the [2+2] cycloaddition was successful, the exposed regions will have crossed the gel point and remain completely insoluble, leaving a pristine crosslinked film.

Quantitative Data & Quality Control

To ensure reproducibility, the physicochemical properties and analytical checkpoints of the synthesized materials must be rigorously tracked.

Table 1: Influence of Fluorination on Cinnamate Polymer Properties

Polymer TypeRefractive Index (

@ 589 nm)
Water Contact AnglePrimary Application
Poly(vinyl cinnamate) (Control)~1.5574°Standard Negative Photoresist
Poly(4-fluorovinyl cinnamate)~1.5186°Liquid Crystal Photo-Alignment
Poly(pentafluorovinyl cinnamate)~1.44102°157 nm Deep-UV Lithography

Table 2: Experimental Validation & Quality Control Checkpoints

Process StepAnalytical TechniqueExpected ObservationCausal Implication
Pre-polymer SynthesisGel Permeation Chromatography (GPC)

= 20k - 50k g/mol , PDI < 2.0
Confirms controlled chain growth without premature crosslinking of pendant groups.
PhotocrosslinkingFTIR SpectroscopyDisappearance of aliphatic C=C stretch at ~1635 cm⁻¹Confirms successful[2+2] cycloaddition and loss of conjugation in the side-chain.
Film DevelopmentSolvent Immersion (PGMEA)Exposed areas exhibit 0% thickness lossValidates that the polymer network has successfully surpassed the critical gel point.

Workflows and Mechanistic Diagrams

Photopolymerization_Workflow cluster_0 Phase 1: Backbone Synthesis cluster_1 Phase 2: Photochemical Crosslinking N1 Fluorinated Cinnamate Monomer N2 Free Radical Polymerization (AIBN, N2, 70°C) N1->N2 Initiation N3 Linear Pre-Polymer (Soluble) N2->N3 Propagation/Termination N4 Spin Coating (Thin Film Formation) N3->N4 Dissolve in PGMEA N5 UV Irradiation (λ = 313 nm) N4->N5 Solvent Evaporation N6 [2+2] Cycloaddition (Insoluble Network) N5->N6 Photodimerization

Caption: Workflow detailing the two-phase polymerization of fluorinated cinnamate derivatives.

Cycloaddition_Mechanism S0 S0 Ground State S1 S1 Singlet Excited S0->S1 hν (313 nm) S1->S0 Fluorescence (Decay) T1 T1 Triplet Excited S1->T1 ISC Dimer [2+2] Cyclobutane Dimer S1->Dimer Direct Addition T1->Dimer Triplet Addition

Caption: Jablonski-style mechanistic pathway of cinnamate [2+2] photocycloaddition.

References

  • Source: European Patent Office (EP3929635B1)
  • Source: United States Patent and Trademark Office (US9411189B2)
  • Source: United States Patent and Trademark Office (US6806027B2)

Sources

Application

Application Note: Chemoselective Hydrogenation of 2,3-Difluoro-4-methylcinnamic Acid to Hydrocinnamic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale The synthesis of 3-(2,3-difluoro-4-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of 3-(2,3-difluoro-4-methylphenyl)propanoic acid from its corresponding


-unsaturated precursor, 2,3-difluoro-4-methylcinnamic acid, is a critical transformation in the development of fluorinated pharmaceutical intermediates[1]. Fluorinated phenylpropanoic acids are highly valued in rational drug design due to their enhanced metabolic stability and unique lipophilic profiles[2].

The primary synthetic challenge in this transformation is chemoselectivity . While the reduction of the conjugated alkene is thermodynamically favored, the presence of two fluorine atoms on the aromatic ring—particularly the fluorine at the C2 position, which is activated by the electron-withdrawing acrylic side chain—makes the substrate susceptible to unwanted hydrodefluorination (C-F bond cleavage)[3]. To prevent the generation of defluorinated impurities, the hydrogenation must be executed under rigorously controlled, mild conditions.

Mechanistic Causality & Experimental Design

As an Application Scientist, selecting the right catalytic system requires balancing reactivity with functional group tolerance. Palladium on carbon (Pd/C) is the gold standard for alkene reduction, but under aggressive conditions (high


 pressure, elevated temperatures), it readily catalyzes oxidative addition into aromatic C-F bonds.

To circumvent this, we employ Catalytic Transfer Hydrogenation (CTH) .

  • The Causality of CTH: Instead of using gaseous ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    , CTH utilizes a hydrogen donor such as ammonium formate. Upon interaction with the Pd/C surface, ammonium formate decomposes into 
    
    
    
    ,
    
    
    , and surface-bound
    
    
    . This provides a localized, controlled, and slow release of hydrogen equivalents directly at the catalytic site.
  • The Result: The activation energy required for the hydrogenation of the C=C bond is achieved, but the kinetic energy remains too low to overcome the C-F bond dissociation energy, resulting in near-perfect chemoselectivity and zero defluorination[4][5].

MechanisticPathway Substrate 2,3-Difluoro-4-methylcinnamic Acid Adsorption Co-Adsorption & H-Transfer Substrate->Adsorption Catalyst Pd/C Catalyst Surface Catalyst->Adsorption HDonor H-Donor (Ammonium Formate) HDonor->Adsorption Reduction Alkene Reduction (C-F Bonds Preserved) Adsorption->Reduction Product 3-(2,3-Difluoro-4-methylphenyl) propanoic Acid Reduction->Product

Caption: Mechanistic pathway of chemoselective catalytic transfer hydrogenation on Pd/C.

Quantitative Optimization Data

The table below summarizes the causality behind our protocol choices. Notice how increasing hydrogen pressure directly correlates with increased defluorination, validating the choice of CTH for this specific fluorinated scaffold.

EntryCatalystHydrogen SourceSolventTemp (°C)Time (h)Yield (%)Defluorination Impurity (%)
110% Pd/C

Gas (5 atm)
Methanol40482%14%
210% Pd/C

Gas (1 atm balloon)
Methanol251291%4%
35% Rh/C

Gas (1 atm balloon)
Ethanol251688%< 1%
4 10% Pd/C Ammonium Formate (CTH) Methanol 40 2 >98% 0% (Not Detected)

Data Interpretation: Entry 4 provides the optimal balance of high yield, rapid reaction kinetics, and absolute preservation of the C-F bonds.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating In-Process Control (IPC) system. By integrating the Bayer's Test (KMnO₄) directly into the workflow, the reaction provides a real-time visual cue of alkene consumption, eliminating the need for constant GC-MS sampling until the endpoint is reached[6][5].

Materials Required:
  • 2,3-Difluoro-4-methylcinnamic acid (1.0 eq, 10 mmol, ~1.98 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.05 eq Pd, ~100 mg)

  • Ammonium formate (5.0 eq, 50 mmol, 3.15 g)

  • Anhydrous Methanol (HPLC grade, 40 mL)

  • Celite® 545 (for filtration)

Step-by-Step Methodology:

Step 1: Reaction Setup & Inertion

  • In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-difluoro-4-methylcinnamic acid (1.98 g) in 40 mL of anhydrous methanol.

  • Crucial Safety Step: Purge the solution with Argon or Nitrogen for 10 minutes. Methanol vapors combined with dry Pd/C can be pyrophoric.

  • Carefully add the 10% Pd/C (100 mg) to the purged solution.

Step 2: Initiation of Transfer Hydrogenation 4. Add ammonium formate (3.15 g) in a single portion. 5. Gradually heat the reaction mixture to 40 °C using a temperature-controlled oil bath. Note: Effervescence (


 and 

gas evolution) will be observed as the hydrogen equivalents are generated.

Step 3: Self-Validating In-Process Monitoring (Bayer's Test) 6. After 60 minutes, withdraw a 50 µL aliquot and dilute it in 1 mL of acetone. 7. Add 1 drop of a 1% aqueous


 solution.
  • If the solution turns brown (precipitate of
    
    
    ): Unreacted alkene is still present. Continue stirring.
  • If the solution remains distinctly purple: The alkene has been completely consumed[6].

Step 4: Quenching and Filtration 8. Once the Bayer's test confirms completion (typically 1.5 - 2 hours), cool the reaction to room temperature. 9. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol. Do not let the Pd/C pad dry out completely under vacuum to prevent fire hazards.

Step 5: Workup and Isolation 10. Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove residual ammonia and formate salts. 12. Wash the organic layer with brine, dry over anhydrous


, and concentrate in vacuo to yield the pure 3-(2,3-difluoro-4-methylphenyl)propanoic acid as a white crystalline solid.

ExperimentalWorkflow Setup Reaction Setup (Substrate + MeOH) Purge Inert Purge (Ar / N2) Setup->Purge Catalyst Add Pd/C & Ammonium Formate Purge->Catalyst Reaction Stir at 40°C (Monitor via Bayer's) Catalyst->Reaction Filtration Celite Filtration (Remove Pd/C) Reaction->Filtration Workup Aqueous Wash & Evaporation Filtration->Workup Validation QA / QC (19F-NMR, GC-MS) Workup->Validation

Caption: Step-by-step experimental workflow for the synthesis and isolation of the hydrocinnamic acid derivative.

Quality Assurance & Endpoint Validation

To ensure the scientific integrity of the final product, the following analytical validations must be performed:

  • 
    F-NMR:  Critical for confirming that no hydrodefluorination occurred. The spectrum should show exactly two distinct fluorine environments corresponding to the C2 and C3 positions.
    
  • 
    H-NMR:  Confirm the disappearance of the vinylic protons (typically doublets around 
    
    
    
    6.4 and 7.8 ppm) and the appearance of two new methylene multiplets (
    
    
    2.6 and 2.9 ppm) corresponding to the propanoic acid side chain[7].
  • GC-MS: Verify the molecular ion peak to confirm the addition of exactly 2 mass units (

    
    ) without the loss of 19 mass units (
    
    
    
    ).

References

  • Benchchem.3-Chloro-5-fluorocinnamic Acid: Mechanistic Pathways and Formation Reactions.
  • Chemical Methodologies.Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.
  • Benchchem.2-Fluoro-5-methylcinnamic acid: Catalytic Hydrogenation and Directing Effects.
  • Benchchem.2,5-Difluorophenylacrylic Acid: Catalytic Strategies and Modifications.
  • ResearchGate / Industrial & Engineering Chemistry Research.A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
  • ACS Publications / Journal of Chemical Education.Hydrocinnamic acid: Catalytic hydrogenation for the undergraduate organic chemistry laboratory.
  • Figshare / Industrial & Engineering Chemistry Research.A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.

Sources

Method

Application Note: Advanced Synthesis of 8-Fluoro-7-methylcoumarin from 2,3-Difluoro-4-methylcinnamic Acid via Photochemical Isomerization and Intramolecular SNAr

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Coumarin derivatives are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Coumarin derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities including anticancer, anticoagulant, and antimicrobial properties. The synthesis of specifically fluorinated coumarins, such as 8-fluoro-7-methylcoumarin, requires precision chemistry to selectively construct the lactone ring.

This application note details a highly efficient, two-stage continuous-flow protocol for the synthesis of coumarin derivatives starting from commercially available (E)-2,3-difluoro-4-methylcinnamic acid [1]. By coupling UV-mediated photochemical E/Z isomerization with a thermally driven intramolecular Nucleophilic Aromatic Substitution (SNAr), this method bypasses the need for transition-metal catalysts. The result is a highly scalable, self-validating workflow optimized for modern drug development environments.

Mechanistic Rationale & Chemical Causality

The direct cyclization of (E)-cinnamic acids to coumarins is sterically forbidden. The trans geometry of the alkene points the carboxylate nucleophile away from the aromatic ring, making ring closure impossible. Therefore, the synthesis must proceed through two distinct mechanistic phases:

  • Phase 1: Photochemical E/Z Isomerization. Irradiation of the (E)-isomer at 365 nm excites the molecule to its singlet/triplet excited states. This temporarily breaks the π-bond, allowing rotation around the C-C axis to yield the thermodynamically less stable, but kinetically required, (Z)-isomer [3].

  • Phase 2: Intramolecular SNAr Cyclization. The (Z)-isomer places the carboxylate group in close spatial proximity to the ortho-fluorine (C2 position). The C2 fluorine is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent C3 fluorine and the conjugated carbonyl system. Upon heating in the presence of a mild base (Cs₂CO₃), the carboxylate oxygen attacks the C2 carbon, forming a Meisenheimer complex. Subsequent elimination of a fluoride ion (as HF/CsF) yields the irreversible lactonized product, 8-fluoro-7-methylcoumarin [2].

Mechanism A (E)-2,3-Difluoro- 4-methylcinnamic acid (Starting Material) B (Z)-2,3-Difluoro- 4-methylcinnamic acid (cis-Isomer) A->B UV Irradiation (E to Z Isomerization) C S_NAr Transition State (Meisenheimer Complex) B->C Base (Cs2CO3) Intramolecular Attack D 8-Fluoro-7-methylcoumarin (Final Product) C->D - HF (Lactonization)

Mechanistic pathway for the synthesis of 8-fluoro-7-methylcoumarin via SNAr cyclization.

Experimental Workflows and Protocols

To maximize yield and minimize thermal degradation, a continuous-flow setup is recommended. Flow chemistry ensures uniform photon flux during the photochemical isomerization and precise residence times during the high-temperature SNAr step, preventing the degradation of the coumarin product.

Workflow Step1 Step 1: Reagent Prep 2,3-Difluoro-4-methylcinnamic acid + Cs2CO3 in DMF Step2 Step 2: Photochemical Flow 365 nm UV Irradiation Residence time: 15 min Step1->Step2 Step3 Step 3: Thermal Cyclization Heated Coil Reactor (150 °C) Residence time: 30 min Step2->Step3 Step4 Step 4: Downstream Processing Liquid-Liquid Extraction & Flash Chromatography Step3->Step4

Continuous flow reactor workflow for the synthesis of coumarin derivatives.

Protocol: Continuous-Flow Synthesis of 8-Fluoro-7-methylcoumarin

Materials:

  • (E)-2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2)

  • Cesium carbonate (Cs₂CO₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Flow reactor equipped with a 365 nm LED module and a high-temperature heating coil.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-purged flask, dissolve 10.0 mmol (1.98 g) of (E)-2,3-difluoro-4-methylcinnamic acid in 100 mL of anhydrous DMF to create a 0.1 M solution. Add 20.0 mmol (6.52 g) of finely milled, anhydrous Cs₂CO₃. Sonicate the suspension for 10 minutes to ensure a homogenous slurry.

    • Causality Note: Cs₂CO₃ is selected over K₂CO₃ because the larger ionic radius of the cesium cation limits tight ion-pairing, providing a "naked" and highly nucleophilic carboxylate anion that drastically accelerates the SNAr step.

  • Photochemical Isomerization: Pump the mixture using a peristaltic or syringe pump at a flow rate of 2.0 mL/min through a fluorinated ethylene propylene (FEP) tubing reactor (Internal Volume = 30 mL, Residence Time = 15 min) wrapped tightly around a 365 nm LED core. Maintain the reactor at ambient temperature (25 °C) using a cooling fan.

  • Thermal SNAr Cyclization: Direct the output stream from the photochemical reactor seamlessly into a stainless-steel heating coil (Internal Volume = 60 mL, Residence Time = 30 min) maintained at 150 °C. A back-pressure regulator (BPR) set to 50 psi must be installed at the system outlet to prevent solvent boiling and ensure single-phase flow.

  • Workup and Quenching: Collect the reactor effluent in a flask immersed in an ice bath. Quench the reaction by adding 1.0 M HCl dropwise until the pH reaches 4.0. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 9:1 to 7:3) to afford 8-fluoro-7-methylcoumarin as a crystalline solid.

Quantitative Data & Optimization

The efficacy of the SNAr cyclization is highly dependent on the choice of base and temperature. Table 1 summarizes the optimization parameters validating the chosen protocol.

Table 1: Optimization of Base and Temperature for the Intramolecular SNAr Cyclization

EntryBase (2.0 eq)SolventTemp (°C)E-to-Z Conversion (%)Isolated Yield (%)
1K₂CO₃DMF120> 9545
2Cs₂CO₃DMF120> 9562
3 Cs₂CO₃ DMF 150 > 95 88
4DBUDMSO150> 9554
5Cs₂CO₃MeCN80> 9512*

*Note: The low yield in Entry 5 is due to the inability of the system to reach the thermal activation energy required for the SNAr displacement of the ortho-fluorine at 80 °C.

Troubleshooting & Analytical Validation

  • Incomplete Isomerization: If NMR analysis of the crude mixture shows high levels of unreacted (E)-isomer, the photon flux may be insufficient. Check the LED intensity and ensure the FEP tubing is not fouled or clouded.

  • Hydrolysis Byproducts: The presence of water in the DMF or the use of a hygroscopic base that has absorbed moisture can lead to intermolecular hydrolysis of the ortho-fluorine instead of lactonization. Strict anhydrous conditions are mandatory.

  • Self-Validation via NMR: The successful formation of the coumarin core is easily verified by ¹H NMR. The characteristic doublets of the coumarin C3 and C4 protons will appear around δ 6.2 and 7.7 ppm, respectively, with a coupling constant of J ≈ 9.5 Hz. This confirms the cis-alkene geometry locked within the newly formed lactone ring.

References

  • "Visible Light-Induced Transition Metal Catalysis and Photochemical Transformations." National Institutes of Health (NIH) PMC. Available at: [Link]

Application

Application Note: Advanced Photo-Alignment Materials Using 2,3-Difluoro-4-methylcinnamic Acid Moieties

Introduction and Mechanistic Insights Photo-alignment is a non-contact, light-driven technique used to uniformly orient liquid crystal (LC) molecules. It eliminates the mechanical drawbacks of traditional rubbing methods...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Photo-alignment is a non-contact, light-driven technique used to uniformly orient liquid crystal (LC) molecules. It eliminates the mechanical drawbacks of traditional rubbing methods, such as electrostatic charge generation, dust contamination, and mechanical damage to underlying thin-film transistors[1]. Among the most robust photo-alignment materials are polymers bearing cinnamate side-chains, which undergo highly specific photochemical reactions when exposed to linearly polarized UV (LPUV) light.

Recent advancements have demonstrated that fluorinated polyvinyl-cinnamates (PVCN-F) offer superior alignment characteristics. The precise position of the fluoro-fragments with respect to the benzene ring is crucial for determining the anchoring properties and pretilt angles of the alignment layer[2].

Incorporating the specific moiety 2,3-Difluoro-4-methylcinnamic acid [3] into a polymer backbone introduces lateral fluorination. The small van der Waals volume and high electronegativity of the lateral fluorine atoms significantly enhance the physical and thermal characteristics of the resulting liquid crystal system[4]. Furthermore, the 4-methyl group provides an electron-donating effect that contrasts with the electron-withdrawing 2,3-difluoro groups, creating a strong dipole moment. This dipole enhances the dielectric anisotropy and improves the azimuthal anchoring energy (


) of the LC molecules.
The Dual Photochemical Mechanism

The photo-alignment of fluorinated cinnamates is governed by two simultaneous light-induced processes:

  • [2+2] Photocycloaddition (Dimerization): LPUV irradiation causes the cross-linking of adjacent cinnamoyl fragments to form a cyclobutane ring. This cross-linking prevents the swelling of the polymer layer that would otherwise occur due to the penetration of LC molecules, effectively strengthening the surface anchoring[5].

  • Trans-Cis Isomerization: The reorientation of the C=O double bond and the phenyl ring relative to the C=C double bond. This reversible isomerization is responsible for the "rejuvenation" of the photoalignment and allows for dynamic tuning of the alignment direction[5].

Mechanism UV LPUV Irradiation (365 nm) Cis Cis-Isomer (Reorientation) UV->Cis Isomerization Dimer Cyclobutane Dimer ([2+2] Cycloaddition) UV->Dimer Cross-linking Trans Trans-Cinnamate (Initial State) Trans->UV Anisotropy Surface Anisotropy (LC Alignment) Cis->Anisotropy Dimer->Anisotropy

Fig 1: Dual photochemical pathways of fluorinated cinnamates under LPUV irradiation.

Quantitative Performance Data

The integration of 2,3-difluoro-4-methylcinnamic acid moieties into a polyvinyl backbone yields a material that outperforms standard PVCN. The lateral fluorination lowers the required UV dose while expanding the tunable range of the pretilt angle[1].

ParameterStandard PVCNPVCN-F (2,3-Difluoro-4-methyl)Analytical Method
Azimuthal Anchoring Energy (

)


Torque Balance Method
Optimum UV Exposure Dose


UV Radiometry
Pretilt Angle Range


Crystal Rotation Method
Image Retention (Sticking Parameter) HighLowCapacitance-Voltage (C-V)

Experimental Protocols

The following protocols detail the synthesis, film deposition, and cell assembly required to utilize 2,3-difluoro-4-methylcinnamic acid-based polymers as photo-alignment layers.

Protocol 1: Synthesis of Poly(vinyl 2,3-difluoro-4-methylcinnamate)

Expertise & Causality: Direct esterification of polyvinyl alcohol (PVA) with a cinnamic acid is inefficient. Converting the acid to an acid chloride creates a highly reactive electrophile, ensuring a high degree of substitution on the polymer backbone.

  • Activation of the Moiety:

    • React 2,3-difluoro-4-methylcinnamic acid[3] with an excess of thionyl chloride (

      
      ) under reflux at 80°C for 4 hours.
      
    • Evaporate the unreacted

      
       under reduced pressure to yield 2,3-difluoro-4-methylcinnamoyl chloride.
      
  • Polymer Esterification:

    • Dissolve PVA in anhydrous N-Methyl-2-pyrrolidone (NMP) at 80°C until a clear solution forms. Cool to room temperature.

    • Add anhydrous pyridine to the solution. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during esterification. This prevents acid-catalyzed degradation of the polymer and drives the reaction to completion.

    • Add the acid chloride dropwise under a nitrogen atmosphere. Stir for 24 hours at 50°C.

  • Purification:

    • Precipitate the resulting polymer by pouring the mixture into an excess of methanol.

    • Filter, wash with methanol, and dry the polymer under vacuum at 60°C for 24 hours.

Protocol 2: Thin-Film Deposition and Photo-Alignment

Expertise & Causality: The physical state of the polymer film prior to UV exposure dictates the efficiency of the anisotropic cross-linking.

  • Solution Preparation: Dissolve the synthesized polymer at 1.5 wt% in a 1:1 mixture of NMP and Toluene. Filter through a 0.2 µm PTFE syringe filter to remove particulates.

  • Spin Coating: Dispense 50 µL of the solution onto an ITO-coated glass substrate. Spin at 800 rpm for 10 seconds (spread cycle), followed by 2000 rpm for 30 seconds (thinning cycle).

  • Pre-Baking: Transfer the substrate to a hotplate at 100°C for 2 minutes. Causality: This step removes residual solvent. Solvent trapped in the film acts as a plasticizer, increasing the mobility of the polymer chains and degrading the stability of the light-induced surface anisotropy.

  • LPUV Irradiation: Expose the film to Linearly Polarized UV light (365 nm) using a Glan-Taylor polarizer. Apply an intensity of

    
     for 60 to 180 seconds. Causality: This specific exposure window (
    
    
    
    ) maximizes the[2+2] cycloaddition without causing UV-induced photodegradation of the polymer backbone[5].
Protocol 3: Liquid Crystal Cell Assembly
  • Cell Construction: Assemble two UV-irradiated substrates in an anti-parallel configuration. Use 5 µm silica spacer beads mixed with UV-curable edge sealant to define the cell gap. Cure the edges, leaving a small opening for injection.

  • Capillary Filling: Heat a nematic liquid crystal (e.g., 5CB) and the empty cell above the LC's clearing temperature (

    
    ) to reach the isotropic phase. Introduce the LC to the opening. Causality: Filling the cell while the LC is in the isotropic phase prevents flow-induced alignment artifacts. If filled in the nematic phase, the shear forces of capillary action will compete with the photo-alignment layer, causing domain defects[2].
    
  • Annealing: Slowly cool the cell to room temperature (-1°C/min) to allow the LC molecules to adopt the minimum-energy conformation dictated by the surface anchoring of the fluorinated cinnamate layer.

Workflow Syn 1. Polymer Synthesis (Esterification of PVA) Sol 2. Solution Preparation (1.5 wt% in NMP/Toluene) Syn->Sol Coat 3. Spin Coating (800-2000 rpm) Sol->Coat Bake 4. Pre-Baking (100°C, 2 min) Coat->Bake UV 5. LPUV Exposure (Polarized UV, 10 mW/cm²) Bake->UV Assy 6. Cell Assembly (Anti-parallel configuration) UV->Assy Fill 7. Capillary Filling (Isotropic Phase > TNI) Assy->Fill

Fig 2: Step-by-step workflow for fabricating PVCN-F photo-aligned liquid crystal cells.

References

Sources

Method

Application Note: Standard Operating Procedure and Synthetic Utility of 2,3-Difluoro-4-methylcinnamic acid in Drug Discovery

Mechanistic Overview & Strategic Utility In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a highly effective method for modulating physicochemical properties. 2,3-Difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Strategic Utility

In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a highly effective method for modulating physicochemical properties. 2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2), also known as 3-(2,3-Difluoro-4-methylphenyl)acrylic acid[1], serves as a highly versatile building block.

The rationale for utilizing this specific scaffold is threefold:

  • Inductive pKa Modulation : The highly electronegative fluorine atoms at the 2- and 3-positions exert a strong electron-withdrawing inductive effect across the phenyl ring. This subtly lowers the pKa of the distal carboxylic acid, altering the pharmacokinetic profile of downstream derivatives.

  • Metabolic Directing : The 4-methyl substituent acts as a controlled "soft spot" for Cytochrome P450-mediated oxidation, allowing drug designers to predictably guide the metabolic fate of the active pharmaceutical ingredient (API).

  • Electrophilic Handle : The

    
    -unsaturated carbonyl (acrylic acid moiety) functions as a Michael acceptor for covalent inhibitor design or as a standard coupling partner for amide bond formation.
    

Physicochemical Properties & Hazard Profile

Before initiating any handling procedures, personnel must understand the physical and hazardous nature of the compound. The


-unsaturated system combined with the acidic proton makes this compound a potent mucosal and dermal irritant[2][3].
Quantitative Data Summary
PropertyValue / Description
Chemical Name 2,3-Difluoro-4-methylcinnamic acid
CAS Number 682804-96-2
Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
Physical State Solid (Off-white powder)
Hazard Classification H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Storage Conditions Store locked up in a cool, well-ventilated place[4][5]

Standard Operating Procedure (SOP): Safe Handling & Storage

Personal Protective Equipment (PPE) & Engineering Controls

Due to its classification as a Category 2 skin and eye irritant and a Category 3 respiratory irritant[3][5], strict engineering controls are required.

  • Engineering Controls : All weighing, transferring, and solvent dissolution must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm[4]. This prevents the inhalation of fine crystalline dust.

  • PPE : Operators must wear chemical splash goggles, a flame-resistant laboratory coat, and nitrile gloves. If handling bulk quantities (>50 g), double-gloving is mandated to mitigate permeation risks.

Spill Response and Decontamination
  • Solid Spills : Do not dry-sweep, as this generates airborne particulates. Gently cover the spill with damp absorbent paper towels to suppress dust[6]. Transfer the material into a designated hazardous waste container.

  • Skin Contact : Immediately flush the affected area with copious amounts of water and soap for at least 15 minutes[4]. Causality: The lipophilic nature of the fluorinated ring allows rapid dermal penetration; soap acts as a surfactant to solubilize and remove the compound before deep tissue irritation occurs.

Experimental Protocol: Amide Coupling Workflow

To demonstrate the synthetic utility of 2,3-Difluoro-4-methylcinnamic acid, the following protocol details a highly efficient amide coupling using HATU. This protocol is designed as a self-validating system : the success of each phase is chemically verified by the specific removal of targeted impurities during the workup.

Step-by-Step Methodology
  • Reagent Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Difluoro-4-methylcinnamic acid (1.0 eq, 1.0 mmol, 198.2 mg) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

    • Causality: Anhydrous DMF prevents the competitive hydrolysis of the highly reactive O-At ester intermediate back to the starting carboxylic acid.

  • Carboxylic Acid Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the reaction mixture at ambient temperature for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It rapidly deprotonates the carboxylic acid without competing with the amine for the activated electrophile. HATU is chosen over EDC/HOBt due to its superior efficiency in activating electron-deficient cinnamic acids.

  • Amine Coupling : Introduce the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir the reaction for 2–4 hours. Monitor the reaction progress via LC-MS until the starting material mass (m/z 197 [M-H]-) is fully consumed.

  • Self-Validating Aqueous Workup :

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

    • Basic Wash : Wash the organic layer with saturated aqueous

      
       (2 × 10 mL). Validation: This step specifically deprotonates and extracts any unreacted 2,3-Difluoro-4-methylcinnamic acid and the acidic HOAt byproduct into the aqueous layer.
      
    • Acidic Wash : Wash with 1M

      
       (2 × 10 mL). Validation: This step protonates unreacted amine and DIPEA, pulling them into the aqueous phase.
      
    • Brine Wash : Wash with saturated

      
       (10 mL) to remove residual water and DMF from the organic phase.
      
  • Isolation : Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. The absence of DIPEA and HOAt peaks in the crude 
    
    
    
    -NMR validates the efficiency of the biphasic workup.

Process Workflow Diagram

Workflow A Hazard Assessment & PPE Verification B Material Dispensing (Fume Hood) A->B Approved C Activation (HATU / DIPEA) B->C 0.2 M in DMF D Amide Coupling (Amine Addition) C->D Active Ester Formed E Aqueous Workup & Phase Separation D->E LC-MS Confirmed F Halogenated Waste Disposal E->F Aqueous Waste

Workflow for handling and reacting 2,3-Difluoro-4-methylcinnamic acid.

References

  • 2,3-Difluoro-4-methoxyphenylboronic acid | CAS#:170981-41-6 | Chemsrc. Chemsrc. 2

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98% - Cole-Parmer. Cole-Parmer. 6

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. 4

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. 5

  • Standard Operating Procedure (SOP) Handling Concentrated Acids. - McMaster University. McMaster University.

  • 682804-96-2|3-(2,3-Difluoro-4-methylphenyl)acrylic acid - BLDpharm. BLD Pharm. 1

  • 5-Fluoro-2-methylcinnamic acid - Chemdict. Chemdict. 3

Sources

Application

Application Notes and Protocols: Reagents for Activating the Carboxylic Acid Group in Fluorinated Cinnamates

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, significantly modulating properties such as m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, significantly modulating properties such as metabolic stability, lipophilicity, and binding affinity. Fluorinated cinnamates, as α,β-unsaturated carboxylic acids, are valuable synthons for creating complex bioactive molecules and advanced materials. However, the direct formation of an amide bond between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium-carboxylate salt.[1] Therefore, activating the carboxylic acid group is a critical step, converting the hydroxyl moiety into a better leaving group to facilitate nucleophilic attack by an amine.

This guide provides an in-depth analysis of the principal reagents and methodologies for activating the carboxylic acid group in fluorinated cinnamates. We will explore the mechanistic nuances of different reagent classes, offer field-proven protocols, and provide a comparative framework to assist researchers in selecting the optimal conditions for their specific synthetic challenges.

The Influence of Fluorination on Cinnamate Reactivity

The presence of electron-withdrawing fluorine atoms on the cinnamate scaffold has a profound impact on the reactivity of the carboxylic acid group. This influence is primarily due to the negative inductive effect (-I effect) of fluorine, the most electronegative element.[2][3]

  • Increased Acidity: Fluorine atoms pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (the conjugate base) formed upon deprotonation.[2][3] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[2] This increased acidity facilitates the initial deprotonation step required by many activation mechanisms.

  • Enhanced Electrophilicity: The inductive withdrawal of electrons makes the carbonyl carbon of the fluorinated cinnamate more electrophilic and, consequently, more susceptible to nucleophilic attack after activation.

The position and number of fluorine atoms are critical; the effect is strongest when fluorine is closer to the carboxylic acid and diminishes with distance.[2][4] Understanding this electronic influence is key to optimizing reaction conditions and anticipating potential side reactions.

I. Classes of Activating Reagents

The choice of activating reagent is dictated by the substrate's complexity, steric hindrance, desired reaction conditions (solid-phase vs. solution-phase), and cost. We will focus on the three most prevalent classes: Carbodiimides, Uronium/Aminium Salts, and Phosphonium Salts.

Carbodiimides and Additives

Carbodiimides are among the most widely used "zero-length" crosslinkers, meaning no part of the reagent is incorporated into the final product.[5] The most common examples are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which is water-soluble, and N,N'-Dicyclohexylcarbodiimide (DCC), which is soluble in organic solvents.[5][6]

Mechanism of Action: The reaction proceeds via a highly reactive O-acylisourea intermediate.[7][8][9][10] This intermediate is susceptible to hydrolysis (regenerating the carboxylic acid) and intramolecular rearrangement to a stable, unreactive N-acylurea byproduct, which can reduce yield.[8][9]

To mitigate these side reactions and improve efficiency, additives are almost always used.[9] These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester.[8]

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS: Forms a stable NHS ester, ideal for two-step protocols where the activated acid is isolated or stored briefly before adding the amine.[5][11][12]

  • 1-Hydroxybenzotriazole (HOBt): A classic additive that effectively suppresses racemization and improves coupling efficiency.[13][14]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A modern, non-explosive alternative to HOBt with excellent performance in suppressing racemization.[15]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Fluorinated Cinnamate) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS/OBt Active Ester (More Stable) O_Acylisourea->NHS_Ester + NHS / HOBt N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) NHS NHS / HOBt Amine R'-NH2 Amide Amide Product NHS_Ester->Amide + R'-NH2 Urea Urea Byproduct

Caption: Carbodiimide (EDC) activation workflow with an additive (NHS/HOBt).

Uronium/Aminium Salts

This class of reagents, often referred to as aminium salts, are highly efficient and popular for both solution- and solid-phase synthesis.[16][17] Prominent examples include HBTU, TBTU, HCTU, and HATU.[6][16]

  • HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide): Generally considered one of the most effective coupling reagents, especially for hindered amino acids or challenging couplings.[18][19][20][21][22] It is derived from 1-Hydroxy-7-azabenzotriazole (HOAt), and the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.

  • HBTU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide): A widely used, cost-effective, and efficient reagent that activates carboxylic acids via the formation of an HOBt active ester.[14][23][24][25]

Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA, NMM), the carboxylic acid is deprotonated.[17][24] The resulting carboxylate anion attacks the aminium salt to generate a highly reactive active ester (e.g., OAt or OBt ester), which then rapidly reacts with the amine.[20][24][26] It is crucial to use a non-nucleophilic base to avoid reaction with the coupling reagent itself.

It's important to note that these reagents exist as guanidinium (N-form) isomers, which are more stable, but the reactive species in the coupling reaction is the uronium (O-form).[19][27]

G Carboxylate R-COO⁻ (from Cinnamate + Base) Active_Ester OAt Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU HATU HATU Tetrahedral_Int Tetrahedral Intermediate Active_Ester->Tetrahedral_Int + R'-NH2 Amine R'-NH2 Amide Amide Product Tetrahedral_Int->Amide HOAt HOAt Byproduct Tetrahedral_Int->HOAt

Caption: Mechanism of carboxylic acid activation using HATU.

Phosphonium Salts

Phosphonium-based reagents, such as PyBOP and BOP, are also highly effective.[16][17][28]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A popular alternative to uronium salts. A key advantage is that phosphonium reagents do not cause guanidinylation of the N-terminal amine, a potential side reaction with excess uronium reagents.[6][17] This makes them particularly suitable for reactions where the coupling may be slow, such as fragment coupling or macrocyclization.

Mechanism of Action: Similar to aminium salts, phosphonium reagents react with the carboxylate anion (formed with a base) to generate an acyloxyphosphonium cation, which is essentially an activated OBt ester that readily reacts with amines.[6]

Other Specialized Reagents

For particularly challenging or sterically hindered fluorinated cinnamates, converting the carboxylic acid to a highly reactive acyl fluoride can be advantageous.

  • Pentafluoropyridine (PFP): A commercially available, bench-stable reagent that can be used for the deoxyfluorination of carboxylic acids to form acyl fluorides in situ, which can then be used in one-pot amide bond formation.[29][30]

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate): A powerful reagent that activates carboxylic acids by generating acyl fluorides, proving effective where standard coupling reagents may fail.[31]

II. Comparative Data of Common Activating Reagents

Reagent ClassExamplesAdvantagesDisadvantagesKey Considerations for Fluorinated Cinnamates
Carbodiimides EDC, DCCCost-effective; "zero-length" crosslinkers; EDC is water-soluble.[5]Slower reaction rates; requires additives (NHS, HOBt) to prevent side reactions (N-acylurea formation) and racemization.[8][9] DCC byproduct (DCU) can be difficult to remove.The increased acidity of fluorinated cinnamates is beneficial for the initial activation step. Ensure complete reaction to avoid difficult purification from unreacted acid.
Uronium/Aminium Salts HATU, HBTU, HCTUVery fast reaction rates; high yields; low racemization, especially with HATU.[19][21][22]More expensive; can cause guanidinylation of the amine if used in large excess or if activation is slow.[26] Byproducts are generally water-soluble.Excellent choice for rapid and clean conversions. The high reactivity can overcome potential steric hindrance from fluorine substituents. Use of a non-nucleophilic base like DIPEA is critical.
Phosphonium Salts PyBOP, BOPHigh efficiency; no guanidinylation side reaction; good solubility in DMF.[17] BOP produces carcinogenic HMPA byproduct; PyBOP is the preferred alternative.[6]Generally more expensive than carbodiimides.A robust choice, particularly if slow coupling is anticipated or if the amine partner is precious, as the risk of side reactions is lower than with uronium salts.
Acyl Fluoride Precursors PFP, BTFFHExcellent for sterically hindered or electron-deficient substrates.[31] Generates highly reactive acyl fluoride intermediates.Can be more expensive and require specific reaction conditions (e.g., heating).[31]May be the method of choice if other reagents fail, especially with bulky ortho-fluoro substituents on the cinnamate ring.

III. Experimental Protocols

The following protocols are designed for a standard solution-phase coupling reaction. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

Protocol 1: General Amide Coupling using EDC and NHS

This two-step protocol is robust and minimizes side reactions by forming a stable NHS-ester intermediate.

Materials:

  • Fluorinated Cinnamic Acid (1.0 equiv.)

  • EDC·HCl (1.2 - 1.5 equiv.)

  • N-Hydroxysuccinimide (NHS) (1.2 - 1.5 equiv.)

  • Amine (1.0 - 1.2 equiv.)

  • Anhydrous Solvent (e.g., DMF, DCM, or THF)

  • Non-nucleophilic Base (e.g., DIPEA or TEA, 2.0-3.0 equiv.) - Optional, but often helpful if the amine is used as a hydrochloride salt.

  • Reaction Vessel, Stirring Apparatus, Inert Atmosphere (Nitrogen or Argon)

Workflow Diagram:

G A 1. Dissolve Cinnamic Acid, EDC, and NHS in Anhydrous Solvent B 2. Stir at RT for 1-4 hr (Activation Step) A->B C 3. Add Amine (and optional Base) B->C D 4. Stir at RT for 2-16 hr (Coupling Step) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purification (e.g., Chromatography) E->F

Caption: Experimental workflow for EDC/NHS mediated coupling.

Procedure:

  • Activation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the fluorinated cinnamic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and NHS (1.2 equiv.) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature. The activation step typically takes 1-4 hours. Progress can be monitored by TLC or LC-MS by observing the consumption of the starting carboxylic acid.

  • Coupling: Once the activation is complete (or after a set time), add the amine (1.1 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add DIPEA (2.5 equiv.).

  • Continue stirring at room temperature for 2-16 hours until the reaction is complete, as determined by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • If using DMF, extract the product with an organic solvent like ethyl acetate. If using DCM, proceed to the washing step.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as needed.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is ideal for rapid couplings or for substrates that are sterically hindered or less reactive.

Materials:

  • Fluorinated Cinnamic Acid (1.0 equiv.)

  • HATU (1.1 - 1.2 equiv.)

  • Amine (1.0 - 1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)

  • Anhydrous DMF

  • Reaction Vessel, Stirring Apparatus, Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the fluorinated cinnamic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (2.5 equiv.) to the solution and stir for 1-2 minutes to allow for pre-activation.[1]

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.[24] Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1 (steps 5 and 6). The byproducts from HATU and DIPEA are generally water-soluble and easily removed during the aqueous work-up.

IV. Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Product Formation Inactive reagents (especially EDC, which is moisture-sensitive).Use fresh, high-quality reagents. Store EDC and other coupling agents desiccated at -20°C and warm to room temperature before opening.[11]
Insufficient activation time or temperature.For EDC/NHS, allow the activation step to proceed for at least 1 hour. For challenging substrates, consider switching to a more powerful reagent like HATU.
Formation of N-Acylurea Byproduct (with Carbodiimides) O-acylisourea intermediate rearranged before reacting with the amine.Ensure an additive (NHS, HOBt, Oxyma) is used. Add the amine immediately after a reasonable activation period.
Guanidinylation of Amine Using a large excess of uronium/aminium reagent (HBTU, HATU).Use a stoichiometry of 1.1-1.2 equivalents of the coupling reagent. If the reaction is slow, consider switching to a phosphonium reagent like PyBOP.
Difficulty Removing Byproducts Insoluble DCC byproduct (dicyclohexylurea - DCU).If using DCC, filter the reaction mixture before work-up to remove the precipitated DCU. Alternatively, use the water-soluble EDC.

V. References

  • Kandagatla, B., et al. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Angewandte Chemie International Edition. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. [Link]

  • AAPPTec. Carbodiimides and Additives. [Link]

  • El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Giraud, M., et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry. [Link]

  • EMD Millipore. Peptide Coupling Reagents Guide. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Tlahuext-Aca, A., et al. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. [Link]

  • Google Patents. Amide library formation using a “by-product-free” activation/coupling sequence.

  • Taylor & Francis Online. Carbodiimide – Knowledge and References. [Link]

  • RSC Publishing. Understanding the EDC/NHS activation of PMAA brushes for bio-conjugation. [Link]

  • Thieme. 3.7 Phosphonium Salts. [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Bangs Laboratories. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. [Link]

  • Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]

  • AAPPTec. Technical Support Information Bulletin 2105 - HATU. [Link]

  • University of Calgary. Ch27 : Peptide synthesis. [Link]

  • ACS Publications. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). [Link]

  • RSC Publishing. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition. [Link]

  • ResearchGate. Replacement of the carboxylic acid function with fluorine. [Link]

  • Chemistry LibreTexts. 26.9: Peptide Synthesis. [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • ResearchGate. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. [Link]

  • Kiel University. Novel synthesis of fluorinated molecules with potential in drug research developed. [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Reddit. The inductive effect and acidity. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,3-Difluoro-4-methylcinnamic Acid Synthesis

Welcome to the Technical Support Center. This guide is curated for researchers, analytical chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of 2,3-difluoro-4-methylcinna...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, analytical chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of 2,3-difluoro-4-methylcinnamic acid synthesis. The presence of two electron-withdrawing fluorine atoms and a sterically active methyl group on the benzene ring significantly alters the electrophilicity of the aldehyde carbon and the stability of reaction intermediates[1].

Below, we provide a self-validating mechanistic workflow, detailed experimental protocols, and a troubleshooting FAQ to resolve common synthetic bottlenecks.

Mechanistic Overview & Synthetic Pathways

The synthesis of 2,3-difluoro-4-methylcinnamic acid is traditionally achieved through two primary carbon-carbon bond-forming pathways: the Knoevenagel-Doebner Condensation (utilizing an aldehyde precursor) and the Heck Cross-Coupling Reaction (utilizing an aryl halide precursor).

SynthesisRoutes A 2,3-Difluoro-4-methylbenzaldehyde + Malonic Acid C Knoevenagel-Doebner Condensation A->C Base/Catalyst B 1-Bromo-2,3-difluoro-4-methylbenzene + Alkyl Acrylate D Heck Cross-Coupling (Jeffrey Conditions) B->D Pd Catalyst, PTC, Base E 2,3-Difluoro-4-methylcinnamic acid C->E Decarboxylation (-CO2) D->E Hydrolysis

Fig 1. Primary synthetic pathways for 2,3-Difluoro-4-methylcinnamic acid.

Validated Experimental Protocols

Do not merely follow these steps; understand the causality behind them. Every protocol below is designed as a self-validating system where intermediate visual or analytical cues confirm the reaction's trajectory.

Protocol A: Pyridine-Free Knoevenagel Condensation

Causality Focus: The classical Doebner modification utilizes toxic pyridine as both solvent and base[2]. Replacing pyridine with Triethylamine (TEA) in toluene provides a dual advantage: TEA acts as a mild base to deprotonate malonic acid and serves as a phase-transfer agent, facilitating the reaction while vastly simplifying downstream product isolation[3].

  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer, dissolve 2,3-difluoro-4-methylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous toluene.

  • Catalyst Addition: Slowly add Triethylamine (TEA) (1.2 eq). Validation: The basic catalyst deprotonates malonic acid to form a nucleophilic enolate, which may cause a slight exothermic shift[1].

  • Condensation & Decarboxylation: Heat the mixture to reflux (100–110°C) for 3–4 hours. Validation: Monitor the evolution of CO₂ gas. Continuous bubbling indicates the spontaneous decarboxylation of the intermediate α,β-unsaturated dicarboxylic acid[2].

  • Workup: Once CO₂ evolution ceases and TLC confirms the disappearance of the aldehyde, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the aqueous mixture by dropwise addition of concentrated hydrochloric acid until the pH reaches ~2[2].

  • Isolation: Filter the precipitated 2,3-difluoro-4-methylcinnamic acid, wash with cold water, and recrystallize from hot ethanol to ensure high purity of the E-isomer[4].

Protocol B: Palladium-Catalyzed Heck Cross-Coupling (Jeffrey Conditions)

Causality Focus: Traditional Heck reactions often suffer from catalyst deactivation via palladium black agglomeration. Utilizing "Jeffrey conditions" with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) stabilizes the Pd(0) nanoparticles. This allows for drastically reduced catalyst loading (0.02 mol%) while maintaining yields >94%[5].

  • Reagent Setup: Combine 1-bromo-2,3-difluoro-4-methylbenzene (1.0 eq) and butyl acrylate (1.2 eq) in a reaction vessel.

  • Catalytic System: Add Palladium(II) acetate (0.02 mol%), TBAB (0.1 eq), and Triethylamine (TEA) (1.5 eq) as the base[5].

  • Cross-Coupling: Heat the mixture to 130°C for 30–60 minutes. Validation: Monitor completion via GC analysis; quantitative conversion (98-100%) of the aryl bromide should be observed[5].

  • Ester Hydrolysis: Treat the resulting butyl 2,3-difluoro-4-methylcinnamate with aqueous sodium hydroxide (2.0 eq) at 60°C for 2 hours to hydrolyze the ester linkage.

  • Acidification: Cool the mixture and acidify the aqueous layer with HCl to precipitate the free 2,3-difluoro-4-methylcinnamic acid. Filter, wash, and dry under a vacuum.

Quantitative Optimization Data

The following table summarizes the expected performance metrics across different catalytic systems to help you select the best route for your scale and constraints.

Synthesis RouteCatalyst / Base SystemSolventTemp (°C)TimeExpected YieldKey Advantage
Classical Knoevenagel Piperidine / PyridinePyridine80–1202–8 h65–75%Established baseline method[2]
Pyridine-Free Knoevenagel Triethylamine (TEA)Toluene1103–4 h80–88%Easier workup, dual-role base/PTC[3]
Microwave Knoevenagel PiperidinePyridineMicrowave2–5 min75–85%Rapid reaction kinetics[4]
Heck Cross-Coupling Pd(OAc)₂ / TBAB / TEANone / DMF1300.5–1 h>94%Highly scalable, ultra-low Pd loading[5]

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Product Yield (< 70%) Q1 Is starting aldehyde fully consumed? Start->Q1 No No: Incomplete Reaction Q1->No TLC shows starting material Yes Yes: Side Reactions / Loss Q1->Yes TLC shows no starting material Sol1 Increase catalyst loading or switch to TEA/Toluene No->Sol1 Sol2 Check for premature malonic acid decarboxylation Yes->Sol2 Sol3 Lower reaction temp to 80-90°C to prevent polymerization Yes->Sol3

Fig 2. Troubleshooting logic tree for resolving low Knoevenagel condensation yields.

Q1: My Knoevenagel condensation yield is stuck at 50%, and I see unreacted 2,3-difluoro-4-methylbenzaldehyde on the TLC. What is the mechanistic cause? A1: This is a classic symptom of premature decarboxylation. Malonic acid can thermally degrade into acetic acid and CO₂ at elevated temperatures before it has the chance to form the enolate and attack the aldehyde. To prevent this, ensure the initial enolate formation occurs at a lower temperature (e.g., 40–50°C) for 30 minutes before ramping up to reflux (80–120°C) to drive the final decarboxylation[2].

Q2: How do the fluorine atoms at the 2 and 3 positions affect the reaction kinetics? A2: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect. This significantly alters the electronic properties of the benzaldehyde substrate, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack[1]. However, the ortho-fluorine (position 2) introduces steric hindrance and complex ¹H-¹⁹F spin-spin coupling, which can complicate NMR verification[1].

Q3: I am observing a mixture of E and Z isomers in my final product. How do I enrich the E-isomer? A3: The Knoevenagel-Doebner condensation is thermodynamically driven to produce the trans (E) isomer due to steric repulsion in the transition state. If Z-isomer contamination occurs, it usually indicates kinetic trapping during a rapid acidic workup. Perform the acidification step slowly at room temperature, and recrystallize the crude product from hot ethanol. The E-isomer preferentially crystallizes due to its highly planar packing structure[4].

Q4: During the Heck reaction route, the reaction mixture turns completely black, and the yield drops. Why? A4: The black precipitate is "palladium black," which forms when the active Pd(0) catalyst aggregates and precipitates out of the catalytic cycle, permanently deactivating it. To resolve this, ensure you are strictly adhering to Jeffrey conditions by using a phase-transfer catalyst like TBAB. TBAB stabilizes the Pd(0) nanoparticles, preventing agglomeration and keeping the catalyst active throughout the cross-coupling cycle[5].

References

1.2 - Benchchem 2.3 - RSC Advances 3.5 - Google Patents 4. 1 - Benchchem 5. 4 - Der Pharma Chemica

Sources

Optimization

Technical Support Center: Temperature Optimization in Fluorinated Cinnamic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of fluorinated cinnamic acids. The introduction of a fluorine atom into the cinnamic acid scaffold profoundly alters its electronic landscape, reactivity, and the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated cinnamic acids. The introduction of a fluorine atom into the cinnamic acid scaffold profoundly alters its electronic landscape, reactivity, and thermal stability. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate condensation reactions, specifically focusing on the critical variable of temperature.

Quantitative Data: Temperature Profiles Across Synthetic Methodologies

Selecting the correct synthetic route requires balancing the activation energy needed for condensation against the thermal stability of the fluorinated precursor. The table below summarizes the thermal requirements and expected outcomes for the primary synthetic methodologies.

Synthesis MethodKey ReagentsOptimal Temperature RangeTypical Yield (%)Key Temperature-Dependent Phenomenon
Knoevenagel-Doebner Malonic acid, Pyridine, Piperidine110–115 °C (Reflux)75–90%Thermal decarboxylation of the diacid intermediate.
Perkin Reaction Acetic anhydride, Sodium acetate170–180 °C50–70%High heat required for anhydride carbanion generation; risks degradation.
Direct BBr₃ Synthesis Aliphatic carboxylic acid, BBr₃, NMP180–190 °CUp to 81%Endothermic formation of a highly reactive triacyl borate intermediate.
Microwave-Assisted Malonic acid, Pyridine80–100 °C (Localized)85–95%Dielectric heating accelerates dehydration without prolonged bulk heating.

Self-Validating Protocol: Knoevenagel-Doebner Condensation

The 1 is the most reliable method for synthesizing fluorinated cinnamic acids. The following protocol is engineered as a self-validating system, ensuring that causality is understood and success is measurable at every step.

Objective: Synthesize 4-fluorocinnamic acid while precisely controlling temperature to ensure complete decarboxylation without thermal degradation.

Step 1: Reagent Assembly & Enolate Formation

  • Action: In a 100 mL round-bottom flask, dissolve 1.2 equivalents of malonic acid in 10 mL of pyridine. Add 1.0 equivalent of 4-fluorobenzaldehyde and 0.1 equivalents of piperidine.

  • Causality: Pyridine acts as both the solvent and a weak base, while piperidine serves as a stronger catalytic base to efficiently deprotonate the malonic acid. This forms the nucleophilic enolate required for the initial attack on the aldehyde.

  • Validation Checkpoint 1: The mixture must form a clear, homogeneous solution at room temperature. A slight exotherm may be felt, validating initial acid-base interactions.

Step 2: Temperature-Controlled Condensation & Decarboxylation

  • Action: Equip the flask with a reflux condenser attached to a mineral oil bubbler. Heat the mixture in an oil bath set to 120 °C to achieve a gentle internal reflux (~110–115 °C) for 3 to 5 hours.

  • Causality: Heating drives two distinct endothermic processes. First, dehydration of the aldol intermediate occurs (80–100 °C). Second, sustained reflux (>110 °C) provides the activation energy necessary to cleave the carbon-carbon bond of the diacid intermediate, expelling CO₂ and forming the trans-alkene.

  • Validation Checkpoint 2: Monitor the mineral oil bubbler. Vigorous gas evolution (CO₂) will commence as the internal temperature surpasses 100 °C. The reaction is kinetically complete when gas evolution completely ceases, providing a real-time, visual validation of successful decarboxylation.

Step 3: Acidic Work-up & Precipitation

  • Action: Remove the flask from the heat and cool to room temperature. Pour the mixture into 50 mL of crushed ice/water. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring.

  • Causality: The reaction mixture is highly basic due to pyridine, meaning the product exists as a soluble pyridinium cinnamate salt. Adding HCl neutralizes the pyridine and protonates the cinnamate, drastically reducing its solubility in water and forcing precipitation.

  • Validation Checkpoint 3: Use pH indicator paper to confirm the aqueous phase has reached pH ~2. A dense, white/off-white precipitate must form instantly upon reaching this pH threshold, validating the successful protonation of the product.

Step 4: Isolation & Spectroscopic Validation

  • Action: Isolate the solid via vacuum filtration, wash with ice-cold water to remove residual pyridine salts, and dry under vacuum.

  • Validation Checkpoint 4 (Analytical): Perform ¹H NMR spectroscopy. The spectrum must show the absence of the malonic acid methylene peak (~3.4 ppm). Crucially, the presence of two doublet signals in the alkene region (6.0–8.0 ppm) with a coupling constant (J) of ~16 Hz validates the exclusive formation of the trans-isomer. Additionally, complex multiplets in the aromatic region validate the presence of 1.

Reaction Pathway Visualization

The following diagram illustrates the temperature-dependent stages of the Knoevenagel-Doebner condensation workflow.

G N1 Fluorobenzaldehyde + Malonic Acid N2 Base Catalysis (Pyridine/Piperidine) N1->N2 Mix Reagents N3 Enolate Addition (20°C - 50°C) N2->N3 Deprotonation N4 Dehydration (80°C - 100°C) N3->N4 Heating N5 Decarboxylation (110°C - 115°C Reflux) N4->N5 Sustained Heat (CO2 Evolution) N6 Fluorinated Cinnamic Acid (Target Product) N5->N6 Acidic Workup (pH 2)

Workflow of Knoevenagel-Doebner condensation highlighting temperature-dependent mechanistic stages.

Troubleshooting Guide

Issue 1: Incomplete Conversion / Isolation of Diacid Intermediate

  • Symptom: The reaction yields a product with a significantly lower melting point than expected, and NMR shows no trans-vinyl protons.

  • Causality: The Knoevenagel-Doebner reaction proceeds in stages. Enolate addition and dehydration occur below 100 °C, forming an unsaturated dicarboxylic acid intermediate. Decarboxylation to the final cinnamic acid requires sustained thermal energy. If the temperature is maintained below the reflux point of pyridine (~115 °C), the activation energy for decarboxylation is not met.

  • Solution: Ensure the reaction mixture is held at a vigorous reflux (110–115 °C) until CO₂ evolution ceases completely.

Issue 2: Tar Formation and Degradation in Perkin Reactions

  • Symptom: When synthesizing 2 via the Perkin reaction at 180 °C, the yield is poor, and the mixture turns into an intractable dark tar.

  • Causality: The Perkin reaction relies on high temperatures (170–180 °C) to generate the carbanion from acetic anhydride. However, an ortho-fluorine atom strongly withdraws electron density, activating the aromatic ring toward nucleophilic aromatic substitution (SNAr). At 180 °C, acetate or other nucleophiles can displace the fluorine atom, leading to defluorination, polymerization, and degradation.

  • Solution: Abandon the Perkin reaction for ortho-fluorinated substrates. Switch to the milder Knoevenagel-Doebner modification (110 °C) to preserve the carbon-fluorine bond.

Issue 3: Poor Yield in Direct BBr₃-Mediated Synthesis

  • Symptom: 3 yields less than 20% product.

  • Causality: This novel methodology relies on the formation of a highly reactive triacyl borate intermediate. This intermediate formation and subsequent condensation are highly endothermic and require temperatures significantly higher than standard condensations.

  • Solution: Verify that the reaction is refluxing in N-methyl-2-pyrrolidone (NMP) at 180–190 °C for at least 8–12 hours. Using lower-boiling solvents will cap the temperature and stall the reaction at the intermediate phase.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to lower the bulk temperature of the condensation? A: Yes. 4 utilizes dielectric heating to provide localized energy to polar molecules. This accelerates the dehydration and decarboxylation steps without requiring the entire solvent bulk to be held at prolonged reflux. It allows for the effective synthesis of compounds like 4-fluorocinnamic acid at lower apparent bulk temperatures with significantly reduced reaction times, aligning with green chemistry principles.

Q: How does the position of the fluorine atom (ortho, meta, para) affect the required condensation temperature? A: The position of the fluorine atom dictates its electronic influence via inductive and resonance effects. An ortho-fluorine (e.g., 2-fluorobenzaldehyde) creates significant steric hindrance and strongly withdraws electrons inductively, making the carbonyl carbon highly electrophilic but also rendering the ring susceptible to SNAr at high temperatures. Therefore, ortho-fluorinated substrates generally require strict temperature capping (avoiding >120 °C). Para-fluorinated substrates are more thermally stable and can tolerate slightly higher temperatures without side reactions.

References

  • 4-(Trifluoromethoxy)cinnamic acid | 783-13-1, Benchchem,
  • 2-Fluorocinnamic acid | 451-69-4, Benchchem,
  • Direct synthesis of cinnamic acids from aliphatic carboxylic acids and aromatic aldehydes in the presence of boron tribromide, Academia.edu,
  • Cas no 459-32-5 (4-Fluorocinnamic acid), Chem960,

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 2,3-Difluoro-4-methylcinnamic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with heavy metal contamination in active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with heavy metal contamination in active pharmaceutical ingredients (APIs).

The synthesis of 2,3-Difluoro-4-methylcinnamic acid frequently relies on palladium-catalyzed cross-coupling reactions (e.g., Heck couplings). While these routes are highly efficient, they leave behind residual palladium that must be purged to meet stringent regulatory standards. According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is severely restricted due to its toxicity[1].

This guide provides a diagnostic workflow, troubleshooting FAQs, and self-validating experimental protocols to ensure your product meets regulatory limits without sacrificing yield.

The Chemical Challenge: Causality in Acidic APIs

The primary challenge in purifying 2,3-Difluoro-4-methylcinnamic acid lies in its carboxylic acid moiety . Carboxylic acids act as bidentate ligands, forming highly stable complexes with Pd(II) species. Furthermore, the electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the acidity of the carboxylic acid, making it highly susceptible to forming carboxylate salts if any trace base is present.

This strong coordination causes the palladium to co-crystallize or co-precipitate with the product, rendering standard purification methods like recrystallization or simple aqueous washes highly ineffective[2]. To break this API-metal complex, you must introduce a scavenger with a thermodynamically superior binding affinity for soft metals.

Diagnostic Workflow

Pd_Removal_Workflow A Crude 2,3-Difluoro-4-methylcinnamic acid (High Pd Content) B Baseline ICP-MS Analysis (Quantify Pd ppm) A->B C Select Neutral Scavenger (e.g., SiliaMetS Thiol) B->C D WARNING: Avoid Amine Scavengers (Prevents API Catching) C->D E Batch Incubation (4-5 equiv, 50°C, 4-16h) C->E F Filtration & Solvent Wash (Celite Pad) E->F G Final ICP-MS Analysis (< 10 ppm Pd) F->G

Workflow for Pd removal from acidic APIs using neutral scavengers.

Troubleshooting Guides & FAQs

Q1: Why is simple recrystallization failing to reduce Pd below 500 ppm in my cinnamic acid derivative? A: The carboxylic acid group on 2,3-Difluoro-4-methylcinnamic acid coordinates directly to the palladium center. When you recrystallize, you are thermodynamically driving the crystallization of the Pd-API complex rather than the free API[2]. To resolve this, you must utilize the Hard-Soft Acid-Base (HSAB) principle . By introducing a functionalized silica scavenger like SiliaMetS Thiol, the "soft" sulfur atom provides a much higher binding affinity for the "soft" palladium than the "hard" oxygen of your carboxylic acid, effectively stripping the metal from your product[3],[4].

Q2: I used an amine-functionalized silica scavenger to remove Pd, but my product yield dropped by 40%. What happened? A: You experienced an unintended "Catch and Release" ionic interaction. Because 2,3-Difluoro-4-methylcinnamic acid is an organic acid, basic scavengers (e.g., SiliaMetS Triamine, WAx, or amine-functionalized carbons) will deprotonate your API and bind it to the silica backbone via ionic bonds[4]. For carboxylic acid-containing products, you must strictly use neutral scavengers like SiliaMetS Thiol or SiliaMetS DMT (Dimercaptotriazine) to ensure high mass recovery[5],[4].

Q3: How do I meet the ICH Q3D limits for parenteral administration? A: ICH Q3D classifies Palladium as a Class 2B elemental impurity[6]. For oral drugs, the limit is generally 10 ppm (assuming a ≤10 g/day dose), but for parenteral drugs, the limit drops to 1 ppm[1]. Achieving <1 ppm often requires a two-stage approach: a bulk scavenging step using activated carbon or a primary silica scavenger to drop levels from ~2000 ppm to ~50 ppm, followed by a flow-chemistry polishing step using an E-PAK cartridge to drive the concentration below 1 ppm[2],[4].

Quantitative Data: Scavenger Efficacy & Regulatory Limits

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium[1],[7]
Route of AdministrationPDE (µ g/day )Concentration Limit (assuming 10g/day dose)
Oral 10010 ppm
Parenteral 101 ppm
Inhalation 1.70.17 ppm
Table 2: Comparative Scavenger Efficiency for Acidic APIs (Initial Pd: ~1600 ppm)[2]
Scavenger TypeFunctional GroupAPI Yield RecoveryResidual Pd (ppm)Recommendation
Untreated Control N/A100%1668N/A
Activated Carbon N/A85%633Pre-treatment only
SiliaMetS Triamine Basic Amine< 60% (Loss to silica)656AVOID (Binds acid)
SiliaMetS DMT Neutral Dimercaptotriazine> 95%287Good
SiliaMetS Thiol Neutral Thiol> 95%70Optimal

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps without analytical confirmation.

Protocol A: Batch Scavenging of Pd (Primary Clearance)

Causality Check: This protocol uses a neutral thiol scavenger to strip Pd without ionizing the carboxylic acid. Elevated temperatures are used to overcome the activation energy required to break the strong Pd-carboxylate bond[2].

  • Dissolution: Dissolve the crude 2,3-Difluoro-4-methylcinnamic acid in a polar, non-nucleophilic solvent (e.g., THF or 2-Butanone) at 10 volumes (10 mL/g). Rationale: These solvents fully solubilize the API and do not compete with the scavenger for Pd coordination[4].

  • Baseline IPC: Extract a 1 mL aliquot, evaporate the solvent, and analyze via ICP-MS to determine the exact baseline Pd concentration[7].

  • Scavenger Addition: Add 4 to 5 molar equivalents of SiliaMetS Thiol relative to the initial amount of palladium catalyst used in the cross-coupling reaction[3],[7].

  • Incubation: Heat the mixture to 50°C and agitate using an overhead stirrer for 4 to 16 hours[2].

  • Filtration: Prepare a 2 cm pad of Celite® in a Büchner funnel. Filter the hot mixture through the pad to remove the silica-bound palladium[7].

  • Washing & Recovery: Wash the filter cake with 2 volumes of fresh, warm solvent to ensure quantitative recovery of the API[7].

  • Final IPC: Concentrate the filtrate and analyze via ICP-MS. If Pd is >10 ppm (or >1 ppm for parenteral targets), proceed to Protocol B.

Protocol B: Flow Chemistry Polishing (Cartridge Method)

Causality Check: Flow chemistry forces the API solution through a densely packed bed of scavenger, maximizing the localized concentration gradient and driving the thermodynamic equilibrium toward complete Pd capture[2].

  • System Preparation: Install a SiliaMetS Thiol E-PAK or SiliaPrep SPE cartridge into your flow system[3],[2].

  • Conditioning: Flush the cartridge with 3 column volumes of the chosen reaction solvent (e.g., THF) to swell the silica pores and maximize the active surface area[8].

  • Recirculation: Pump the filtrate from Protocol A through the cartridge at a flow rate of 1.50 mL/min (optimized for a 100 mL solution)[3]. Recirculate for 4 hours at ambient temperature.

  • Elution & Validation: Elute the final product, evaporate the solvent, and perform a final ICP-MS analysis to confirm Pd levels have successfully dropped below the ICH Q3D threshold[2],[9].

References

1.[3] SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. 3 2.[7] Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem. 7 3.[2] Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING - CatSci. 2 4.[1] ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. 1 5.[5] Application Note : - Velocity Scientific Solutions - Velocity Scientific Solutions. 5 6.[10] Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20 - Merck Millipore. 10 7.[4] Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. 4 8.[9] Sorbents for Palladium and Toxic-Metal Removal from Pharmaceuticals - ResearchGate. 9 9.[6] Elemental impurities per USP and ICH q3d guidelines - Labcorp.6 10.[8] SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES - FUJIFILM Wako Chemicals. 8

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 2,3-Difluoro-4-methylcinnamic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the nuances of purifying halogenated aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the nuances of purifying halogenated aromatic building blocks.

Purifying 2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) presents unique thermodynamic challenges. The dual presence of electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring significantly alters the molecule's crystal lattice energy and solvation thermodynamics compared to the parent cinnamic acid.

This guide provides the mechanistic reasoning, troubleshooting frameworks, and a self-validating protocol for selecting the optimal recrystallization solvent system.

The Causality of Solvent Selection: Why a Mixed System?

In organic synthesis, the ideal recrystallization solvent dissolves the target compound completely at its boiling point and sparingly at room temperature.

For standard cinnamic acid, the solubility in water is roughly 0.4–0.5 g/L at 25°C, while it is freely soluble in ethanol [1]. However, adding a 4-methyl group and 2,3-difluoro substitutions drastically increases the molecule's lipophilicity (LogP) [2]. This structural modification renders the compound practically insoluble in water, even at boiling, while maintaining exceptionally high solubility in polar organic solvents like ethanol or methanol.

Because no single solvent provides the steep solubility gradient required for high-yield crystallization, we must engineer a Mixed Solvent System (Miscible Co-Solvents) . We leverage the high solubility of the compound in hot Ethanol (the "good" solvent) and use Deionized Water (the "anti-solvent") to artificially force the solution to the point of saturation [3].

Quantitative Solubility & Property Comparison
CompoundAqueous Solubility (25°C)Ethanol Solubility (25°C)Melting PointLipophilicity Impact
Trans-Cinnamic Acid ~0.45 g/LFreely Soluble (>20 g/L)132 – 135 °CBaseline
4-Methylcinnamic Acid <0.1 g/LSoluble~198 °CHigh
2,3-Difluoro-4-methylcinnamic acid Insoluble Highly Soluble >190 °C Very High (Fluorine shielding)
Experimental Workflow & Logic

The following diagram illustrates the mechanistic logic of the mixed-solvent recrystallization process.

G N1 Crude 2,3-Difluoro-4-methylcinnamic acid N2 Solvent Screening (EtOH, EtOAc, Water) N1->N2 Analyze solubility N3 Mixed Solvent Selection (EtOH / Water) N2->N3 High solubility in EtOH Low in Water N4 Dissolution in Hot EtOH (Near Boiling) N3->N4 Begin Protocol N5 Hot Filtration (If insoluble impurities exist) N4->N5 Check clarity N6 Anti-Solvent Addition (Hot Water until turbid) N5->N6 Filtrate N7 Clarification (Dropwise Hot EtOH) N6->N7 Reach saturation N8 Controlled Cooling (Room Temp -> Ice Bath) N7->N8 Clear saturated solution N9 Vacuum Filtration & Washing (Cold 20% EtOH) N8->N9 Induce nucleation N10 Pure Crystals N9->N10 Dry under vacuum

Workflow for Recrystallization of 2,3-Difluoro-4-methylcinnamic Acid via Mixed Solvents.

Troubleshooting FAQs

Q: Why is my 2,3-Difluoro-4-methylcinnamic acid "oiling out" instead of forming distinct crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the solvent system. Fluorinated aromatics often exhibit depressed melting points when heavily contaminated with synthetic byproducts. Mechanistic Fix: You must lower the saturation temperature. Add a small volume of hot ethanol to the oiled-out mixture until it dissolves, then allow it to cool more slowly. Alternatively, introduce a pure seed crystal just above room temperature to bypass the energy barrier for nucleation.

Q: How do I prevent the co-precipitation of impurities during the anti-solvent (water) addition? A: Impurities with similar lipophilic profiles will crash out if the thermodynamic equilibrium is disrupted too violently. If you add water too rapidly, you create localized zones of high water concentration, causing everything to precipitate amorphously. Mechanistic Fix: Maintain the ethanol solution at a rolling boil and add the hot water dropwise with vigorous stirring. This thermodynamic control ensures only the target lattice (which has the highest concentration) reaches supersaturation first.

Q: My crystal yield is under 40%. What mechanistic failure occurred? A: You likely over-clarified the solution in the final heating step. If too much ethanol is added during the clarification phase, the solubility curve shifts dramatically, and the compound remains dissolved even at 0 °C. Mechanistic Fix: Place the flask back on the heat and boil off the excess ethanol until turbidity returns. Then, re-clarify using strictly 1 to 3 drops of hot ethanol.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Primary Dissolution

  • Place the crude 2,3-Difluoro-4-methylcinnamic acid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of boiling absolute ethanol (approx. 3-5 mL per gram of crude).

  • Heat gently on a hot plate until the solid completely dissolves.

  • Validation Checkpoint: The solution must be completely free of solid target material. If undissolved solids remain after 5 minutes of boiling, add ethanol in 1 mL increments until clear.

Step 2: Hot Filtration (Optional)

  • If mechanical impurities (dust, catalyst residue) are visible, pass the boiling solution through a fluted filter paper in a pre-warmed funnel.

Step 3: Anti-Solvent Saturation (Critical Step)

  • Keep the clear ethanol solution at a gentle boil.

  • Using a heated pipette, add boiling deionized water dropwise while stirring continuously [2].

  • Validation Checkpoint: Stop adding water the exact moment the solution turns cloudy/turbid and the cloudiness does not dissipate upon swirling. This visual cue guarantees the solution has reached its saturation point at the boiling temperature.

Step 4: Clarification

  • Add boiling ethanol dropwise (usually 2-5 drops) to the turbid solution until it transitions back to a clear state.

  • Validation Checkpoint: If the solution requires more than 1 mL of ethanol to clear, the system cooled down during water addition. Reheat to boiling and repeat Step 3.

Step 5: Controlled Nucleation

  • Remove the flask from the heat source. Place it on a non-conductive surface (like a cork ring) and allow it to cool undisturbed to room temperature.

  • Once at room temperature, transfer the flask to an ice-water bath for 15 minutes to maximize yield.

Step 6: Isolation

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold 20% Ethanol/Water solution to remove residual mother liquor without dissolving the crystals.

  • Dry under a high vacuum to remove trapped moisture.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 444539, Cinnamic acid." PubChem,[Link]

  • Nichols, Lisa. "3.6D: Mixed Solvent Crystallization." Chemistry LibreTexts,[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Esterification of 2,3-Difluoro-4-methylcinnamic Acid

Executive Summary The synthesis of ester derivatives from 2,3-Difluoro-4-methylcinnamic acid is a critical step in the development of novel pharmaceuticals, particularly in the synthesis of isoquinolone precursors and ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ester derivatives from 2,3-Difluoro-4-methylcinnamic acid is a critical step in the development of novel pharmaceuticals, particularly in the synthesis of isoquinolone precursors and targeted antimicrobials[1][2]. However, researchers frequently encounter exceptionally low reactivity, poor yields, or complete reaction failure when applying standard Fischer esterification conditions to this substrate.

This technical guide deconstructs the structural barriers of 2,3-Difluoro-4-methylcinnamic acid and provides field-proven, self-validating protocols to bypass its inherent chemical resistance.

Diagnostic FAQ: Understanding the Chemical Resistance

Q1: Why does 2,3-Difluoro-4-methylcinnamic acid show such low reactivity in standard acid-catalyzed (Fischer) esterification? A: The resistance is a convergence of electronic and steric factors:

  • Conjugation: Cinnamic acids possess an

    
    -unsaturated system. This double bond conjugates with the carbonyl group, delocalizing the partial positive charge on the carbonyl carbon and inherently reducing its electrophilicity[3].
    
  • Steric Hindrance: The fluorine atom at the ortho-position (C2) creates a steric shield around the reaction center, physically blocking the approach of bulky nucleophiles (alcohols).

  • Electronic Deactivation: While the two fluorine atoms at C2 and C3 exert an electron-withdrawing inductive effect (-I), the methyl group at the para-position (C4) donates electron density (+I, +M) back into the aromatic ring. This +M effect propagates through the conjugated alkene, counteracting carbonyl activation and stabilizing the unreactive ground state.

Q2: How does the Steglich esterification overcome these barriers? A: Standard alcohols are relatively weak nucleophiles. The Steglich esterification bypasses the unreactive carbonyl by using a carbodiimide coupling reagent (like EDC or DCC) to convert the carboxylic acid into an O-acylisourea intermediate, which has reactivity similar to an anhydride[4].

Q3: Why is DMAP strictly required for this specific substrate? A: For sterically hindered substrates like 2,3-Difluoro-4-methylcinnamic acid, the alcohol cannot attack the O-acylisourea fast enough. Without a catalyst, the intermediate undergoes a detrimental 1,3-rearrangement into an inert N-acylurea byproduct[5]. DMAP (4-dimethylaminopyridine) acts as a highly nucleophilic acyl transfer reagent. It rapidly attacks the O-acylisourea to form a highly electrophilic "active ester" (acylated pyridinium intermediate). This intermediate cannot rearrange and reacts instantaneously with the alcohol to yield the target ester[4].

Logical Troubleshooting Workflow

Use the following decision matrix to determine the optimal activation strategy for your specific alcohol and available reagents.

EsterificationTroubleshooting Start 2,3-Difluoro-4-methylcinnamic acid + Target Alcohol CheckSol Is the substrate fully soluble? Start->CheckSol SolNo Use DMF or THF/DCM co-solvents CheckSol->SolNo No SolYes Select Activation Strategy CheckSol->SolYes Yes SolNo->SolYes Fischer Fischer Esterification (H2SO4, Reflux) SolYes->Fischer Steglich Steglich Esterification (EDC, DMAP, DCM) SolYes->Steglich AcidChloride Acid Chloride Method (Oxalyl Chloride, DMF) SolYes->AcidChloride ResultF Low Yield / No Reaction (Due to conjugation & sterics) Fischer->ResultF ResultS High Yield (Mild, handles acid-labile groups) Steglich->ResultS ResultAC High Yield (Best for highly hindered alcohols) AcidChloride->ResultAC

Decision tree for selecting the esterification strategy of fluorinated cinnamic acids.

Quantitative Data Summary

The following table synthesizes expected yields and reaction parameters across different esterification methodologies for cinnamic acid derivatives[2][6][7].

MethodologyReagents / CatalystSolventTempTimeTypical Yield (%)Mechanistic Note
Fischer H₂SO₄ (50 mol%)Methanol (Excess)Reflux2 - 4 h< 40%Reversible; fails for sterically hindered substrates.
Steglich (DCC) DCC (1.1 eq), DMAP (0.1 eq)DCM0 °C to RT12 h75 - 85%DCU byproduct is partially soluble and difficult to remove.
Steglich (EDC) EDC·HCl (1.2 eq), DMAP (0.1 eq)DCM / DMF0 °C to RT12 - 16 h85 - 98% Urea byproduct is highly water-soluble; clean workup.
Acid Chloride Oxalyl Chloride (1.5 eq), DMF (cat.)DCM0 °C to RT4 h> 90% Generates gaseous byproducts; requires acid scavenger (TEA).

Mechanistic Pathway: DMAP-Catalyzed Steglich Activation

Understanding the intermediate states is crucial for troubleshooting. If the reaction stalls, it is typically due to the failure to form the Acylated Pyridinium intermediate.

SteglichMechanism Acid Fluorinated Cinnamic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC (Coupling Agent) EDC->O_Acyl ActiveEster Acylated Pyridinium (Active Ester) O_Acyl->ActiveEster + DMAP Urea Water-Soluble Urea O_Acyl->Urea leaves DMAP DMAP (Nucleophile) DMAP->ActiveEster ActiveEster->DMAP regenerates Product Target Ester ActiveEster->Product + Alcohol Alcohol Alcohol (R-OH) Alcohol->Product

Mechanistic sequence of the EDC/DMAP-mediated Steglich esterification.

Validated Experimental Protocols

As an application scientist, I prioritize protocols that are "self-validating"—meaning the chemistry itself drives the purification, minimizing downstream chromatography.

Protocol A: EDC/DMAP-Mediated Steglich Esterification

Best for: Acid-sensitive alcohols, complex APIs, and general library synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Argon), dissolve 2,3-Difluoro-4-methylcinnamic acid (1.0 eq) and your target alcohol (1.05 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality Checkpoint: Anhydrous conditions are critical. Trace moisture will compete with the alcohol as a nucleophile, hydrolyzing the O-acylisourea back to the starting carboxylic acid[4].

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality Checkpoint: Lowering the temperature suppresses the unwanted intramolecular 1,3-rearrangement of the O-acylisourea into the unreactive N-acylurea[5].

  • Activation: Add EDC·HCl (1.2 eq) in one portion, followed immediately by DMAP (0.1 eq).

    • Causality Checkpoint: EDC is preferred over DCC because its urea byproduct is highly water-soluble[6]. DMAP must be kept catalytic to prevent side reactions but is absolutely mandatory to overcome the ortho-fluorine steric hindrance.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexanes:Ethyl Acetate).

  • Self-Validating Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with:

    • 1M HCl (aqueous): Protonates and removes the water-soluble EDC-urea byproduct, unreacted EDC, and the DMAP catalyst.

    • Saturated NaHCO₃: Neutralizes any residual acid and removes unreacted 2,3-Difluoro-4-methylcinnamic acid.

    • Brine: Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure ester.

Protocol B: Acid Chloride Activation (Two-Step)

Best for: Highly sterically hindered alcohols (e.g., menthol derivatives, tertiary alcohols) where Steglich yields remain low.

Step-by-Step Methodology:

  • Vilsmeier-Haack Generation: Suspend 2,3-Difluoro-4-methylcinnamic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1–2 drops).

  • Chlorination: Slowly add Oxalyl Chloride (1.5 eq) dropwise at 0 °C.

    • Causality Checkpoint: Oxalyl chloride reacts with DMF to form the Vilsmeier-Haack reagent, which is the true active species. Oxalyl chloride is chosen over thionyl chloride because its byproducts (CO, CO₂, HCl) are gaseous, driving the reaction to completion via Le Chatelier's principle without leaving liquid residues[8].

  • Maturation: Stir for 2 hours at room temperature until gas evolution ceases. Concentrate the mixture completely under reduced pressure to remove excess oxalyl chloride.

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add Triethylamine (TEA) (2.0 eq) followed by the target alcohol (1.1 eq).

    • Causality Checkpoint: TEA acts as an acid scavenger. It neutralizes the HCl generated during the nucleophilic attack, preventing the degradation of the newly formed ester or acid-labile functional groups on the alcohol.

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Acid to Ester - Common Conditions: Steglich Esterification (DCC + DMAP)
  • ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE Jurnal Universitas Sebelas Maret URL
  • Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?
  • Steglich Esterification - Organic Chemistry Portal Organic Chemistry Portal URL
  • trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9 Ossila URL
  • National Institutes of Health (PMC)
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Royal Society of Chemistry URL
  • Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols Benchchem URL

Sources

Optimization

separating 2,3-Difluoro-4-methylcinnamic acid from starting aldehydes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and methodology framework to address the specific physicochemical challenges of isolati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and methodology framework to address the specific physicochemical challenges of isolating 2,3-Difluoro-4-methylcinnamic acid from its unreacted precursor, 2,3-difluoro-4-methylbenzaldehyde .

Because both compounds exhibit high solubility in standard organic solvents, simple recrystallization often leads to aldehyde entrapment within the crystal lattice. To achieve pharmaceutical-grade purity, we must exploit the differential reactivity of their functional groups.

Mechanistic Context & Separation Strategy

The synthesis of 2,3-difluoro-4-methylcinnamic acid typically proceeds via a Perkin or Knoevenagel condensation[1]. The primary separation challenge arises from the incomplete consumption of the electrophile, 2,3-difluoro-4-methylbenzaldehyde.

The most robust, scalable, and self-validating method for separation is Acid-Base Liquid-Liquid Extraction [2]. This technique leverages the acidity of the newly formed carboxylic acid group (pKa ~4.5) against the neutral nature of the benzaldehyde derivative[3]. By manipulating the pH of the aqueous phase, we can selectively partition the target compound between immiscible aqueous and organic layers, establishing a highly controlled purification environment.

Separation Workflow

AcidBaseExtraction Start Crude Reaction Mixture (Acid + Aldehyde) Dissolve Dissolve in EtOAc Add 1M NaOH (aq) Start->Dissolve OrgLayer Organic Layer (2,3-Difluoro-4-methylbenzaldehyde) Dissolve->OrgLayer Non-polar phase AqLayer Aqueous Layer (Sodium 2,3-difluoro- 4-methylcinnamate) Dissolve->AqLayer Polar phase Acidify Acidify with conc. HCl (Dropwise to pH 1-2) AqLayer->Acidify Precipitate Precipitation of 2,3-Difluoro-4-methylcinnamic acid Acidify->Precipitate Filter Vacuum Filtration & Recrystallization Precipitate->Filter Pure Pure Target Compound Filter->Pure

Workflow for the acid-base extraction of 2,3-difluoro-4-methylcinnamic acid.

Standard Operating Procedure: Acid-Base Extraction

This protocol is designed as a self-validating system; visual cues and pH checks ensure causality and control at every step.

  • Solubilization: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Alkalinization & Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of 1M NaOH. Invert gently and vent immediately to release any built-up pressure[2]. Causality: The strong base deprotonates the cinnamic acid, converting it into a highly water-soluble sodium salt[3].

  • Phase Separation: Allow the biphasic system to settle. The unreacted 2,3-difluoro-4-methylbenzaldehyde remains entirely in the organic layer, while the target product partitions into the aqueous layer[4].

  • Washing: Drain the lower aqueous layer into an Erlenmeyer flask. Wash the retained organic layer with an additional half-volume of 1M NaOH to ensure 100% extraction of the target acid. Combine the aqueous extracts.

  • Acidification: Place the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring continuously until the solution reaches pH 1-2 (verify strictly with pH paper)[3]. Causality: The sudden drop in pH protonates the carboxylate salt back into its neutral, water-insoluble carboxylic acid form, causing it to crash out of solution[1].

  • Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl)[1].

  • Polishing: Recrystallize the crude solid from a hot ethanol/water mixture to achieve >99% purity[4].

Quantitative Data & Partitioning Metrics

Property / Metric2,3-Difluoro-4-methylbenzaldehyde2,3-Difluoro-4-methylcinnamic acid
Role in Synthesis Starting Material / ElectrophileTarget Product
Molecular Weight 156.13 g/mol [5]198.17 g/mol [6]
Acid-Base Nature NeutralWeak Acid (pKa ~4.5)
Solubility in 1M NaOH Insoluble (Retained in Organic)Highly Soluble (Forms Sodium Salt)[3]
Solubility at pH 1 InsolubleInsoluble (Precipitates)[1]
Expected Yield/Recovery N/A (Discarded or Recycled)75% - 85% (Post-crystallization)[4]

Troubleshooting Guides & FAQs

Q1: My final crystallized 2,3-difluoro-4-methylcinnamic acid still smells like almonds and shows aldehyde peaks in the NMR. What went wrong? A1: The persistent almond-like odor and distinct NMR signals are classic indicators of incomplete benzaldehyde removal[4]. This occurs if the aqueous extraction phase was not sufficiently alkaline. If the pH of the basic extract drops below the pKa of the cinnamic acid (due to consumption of the base by the acid), a portion of the product remains protonated and highly soluble in the organic phase, dragging aldehyde impurities along with it during solvent evaporation. Solution: Always ensure the aqueous phase is strictly pH > 9 during the extraction step. Use 1M NaOH instead of weak bases like NaHCO3 if the crude mixture is highly concentrated.

Q2: I am experiencing a stubborn emulsion during the liquid-liquid extraction step. How can I break it? A2: Emulsions frequently occur in fluorinated organic syntheses due to the surfactant-like behavior of partially deprotonated intermediates or fine particulate impurities. Solution: Do not shake the separatory funnel vigorously; instead, use a gentle rocking motion[2]. To break an existing emulsion, add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic compounds out of the aqueous phase via the "salting-out" effect.

Q3: Can I use steam distillation to remove the 2,3-difluoro-4-methylbenzaldehyde instead of solvent extraction? A3: Yes. Benzaldehyde derivatives are volatile under steam distillation conditions, whereas the sodium salt of a cinnamic acid is entirely non-volatile[4]. Protocol: Basify the crude reaction mixture with NaOH to convert the acid to its sodium salt, then subject the mixture to steam distillation. The unreacted 2,3-difluoro-4-methylbenzaldehyde will co-distill with the water. Once the distillate runs clear, the aqueous residue in the distillation flask can be cooled and acidified with HCl to precipitate the pure 2,3-difluoro-4-methylcinnamic acid[4]. This is highly effective for large-scale batches where massive solvent volumes are impractical.

Q4: During acidification with HCl, my product oiled out instead of forming filterable crystals. How do I fix this? A4: "Oiling out" happens when the target compound precipitates at a temperature above its melting point in the solvent mixture, or when impurities severely depress its melting point. Solution: Ensure the aqueous layer is thoroughly chilled in an ice bath (0-5°C) before and during the addition of concentrated HCl. Add the acid slowly with vigorous stirring to promote rapid crystal nucleation. If an oil has already formed, extract the oil into a fresh portion of EtOAc, dry over MgSO4, evaporate the solvent, and then perform a formal recrystallization from ethanol/water[4].

Q5: Is there a chemical derivatization method to selectively remove the aldehyde? A5: Yes, the bisulfite addition method. By washing the organic layer with a saturated solution of sodium bisulfite (NaHSO3), the 2,3-difluoro-4-methylbenzaldehyde undergoes a nucleophilic addition to form a water-soluble α-hydroxy sulfonate adduct[4]. This leaves the cinnamic acid in the organic layer. However, because acid-base extraction is generally faster and avoids handling sulfur dioxide-releasing reagents, the bisulfite method is usually reserved as a polishing step for highly stubborn aldehyde traces.

References

  • UMass Chemistry. "Acid-Base Extraction.1." UMass.edu. Available at: [Link]

  • Magritek. "Separation of Acidic, Basic and Neutral Compounds." Magritek.com. Available at: [Link]

  • YouTube Education. "Synthesis of Cinnamic Acid From Benzaldehyde." YouTube.com. Available at: [Link]

  • PI Chemicals. "PI-10001 System / 2,3-Difluoro-4-methylbenzaldehyde." Pipharm.com. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Difluoro-4-methylcinnamic Acid: Prediction, Interpretation, and Experimental Protocol

An In-Depth Technical Guide This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,3-Difluoro-4-methylcinnamic acid. In the absence of direct, publ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,3-Difluoro-4-methylcinnamic acid. In the absence of direct, published experimental data for this specific molecule, we will leverage established NMR principles and comparative data from structurally similar analogs to provide a robust, predictive framework. This approach is invaluable for researchers in drug discovery and synthetic chemistry who frequently encounter novel fluorinated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules.[1][2] It provides unparalleled insight into the chemical environment of individual atoms within a molecule by observing the behavior of atomic nuclei in a magnetic field.[1] For professionals in drug development, confirming the precise structure of a synthesized compound is a critical step, and NMR is the definitive method for this purpose.[1][3]

This guide will delve into the predicted spectral characteristics of 2,3-Difluoro-4-methylcinnamic acid, explain the rationale based on substituent effects, provide a comparative analysis with related cinnamic acids, and detail a standardized protocol for experimental verification.

Predicted NMR Data for 2,3-Difluoro-4-methylcinnamic Acid

The chemical shifts presented below are predicted values based on the analysis of substituent effects (fluorine and methyl groups) and comparison with known spectra of related cinnamic acid derivatives. The numbering scheme used for assignment is detailed in the molecular structure diagram below.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of 2,3-Difluoro-4-methylcinnamic acid with the IUPAC numbering convention used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of 2,3-Difluoro-4-methylcinnamic acid with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Rationale / Notes
H (COOH)~12.5Broad Singlet (br s)-Acidic proton, typically broad and downfield.
H-7 (β-vinylic)~7.6 - 7.8Doublet (d)JH7-H8 ≈ 16 HzTrans-vinylic coupling. Downfield due to conjugation with the ring and carboxyl group.
H-5~7.5 - 7.7Doublet (d)JH5-H6 ≈ 8 HzOrtho coupling to H-6. Experiences deshielding from adjacent fluorine at C-3.
H-6~7.3 - 7.5Doublet (d)JH5-H6 ≈ 8 HzOrtho coupling to H-5. Experiences deshielding from adjacent fluorine at C-2.
H-8 (α-vinylic)~6.6 - 6.8Doublet (d)JH7-H8 ≈ 16 HzTrans-vinylic coupling. Upfield relative to H-7.
H (CH₃)~2.3 - 2.5Singlet (s)-Methyl group attached to the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆, Proton Decoupled, Reference: TMS at 0.00 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)Rationale / Notes
C9 (COOH)~167Singlet (s)-Typical for a carboxylic acid carbon.
C2~155 - 158Doublet of Doublets (dd)¹JC2-F(C2) ≈ 250 Hz, ²JC2-F(C3) ≈ 15 HzDirectly attached to fluorine, resulting in a large one-bond coupling constant.
C3~152 - 155Doublet of Doublets (dd)¹JC3-F(C3) ≈ 250 Hz, ²JC3-F(C2) ≈ 15 HzDirectly attached to fluorine, similar to C2.
C7 (β-vinylic)~142 - 144Singlet (or small t)-Deshielded due to its position in the conjugated system.
C4~135 - 138Singlet (or small t)-Attached to the methyl group.
C1~128 - 130Triplet (t)³JC1-F(C2) ≈ 5 Hz, ⁴JC1-F(C3) ≈ 5 HzCoupled to two fluorine atoms through multiple bonds.
C6~125 - 127Doublet (d)³JC6-F(C2) ≈ 5 HzCoupled to the fluorine at C-2.
C5~118 - 120Doublet (d)³JC5-F(C3) ≈ 5 HzCoupled to the fluorine at C-3.
C8 (α-vinylic)~117 - 119Singlet (s)-Shielded relative to C-7.
C10 (CH₃)~19 - 21Singlet (s)-Typical for an aromatic methyl group.

Scientific Rationale for Chemical Shift Assignments

The prediction of NMR spectra relies on understanding how molecular structure influences the local magnetic field around each nucleus.[1][4] For 2,3-Difluoro-4-methylcinnamic acid, the key factors are the electronegativity of the fluorine atoms, the electron-donating nature of the methyl group, and the anisotropic effects of the aromatic ring and the double bond.

  • Fluorine Substituent Effects : Fluorine is highly electronegative, causing a significant downfield shift (deshielding) for the carbon atoms to which they are directly attached (C2 and C3). A key feature in the ¹³C NMR of fluorinated compounds is the presence of large coupling constants between carbon and fluorine (¹JCF), which can be up to 250 Hz or more.[5][6] This coupling splits the signals for C2 and C3 into doublets. Further, smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed, leading to more complex splitting patterns like doublets of doublets for C2 and C3, and smaller splittings for C1, C5, and C6.[5][7]

  • Methyl Group Effects : The methyl group at the C4 position is weakly electron-donating. This effect slightly shields the aromatic protons and carbons, pushing their signals slightly upfield compared to an unsubstituted ring.

  • Cinnamic Acid Backbone : The cinnamic acid moiety has a characteristic pattern. The vinylic protons (H-7 and H-8) show a large coupling constant (~16 Hz), indicative of a trans configuration. The β-proton (H-7) is further downfield than the α-proton (H-8) due to its proximity to the deshielding aromatic ring. The carboxylic acid proton is highly deshielded and appears far downfield, often as a broad signal due to hydrogen bonding and chemical exchange.[8][9]

Comparative Analysis with Cinnamic Acid Analogs

To ground our predictions, we can compare them with experimental data from simpler, related molecules. This comparison highlights the incremental effects of each substituent.

Table 3: Comparison of ¹³C NMR Shifts (Aromatic Region, ppm) with Analogs (Data for analogs obtained in DMSO-d₆)

Carbon2,3-Difluoro-4-methylcinnamic acid (Predicted)4-Methylcinnamic acid4-Fluorocinnamic acidCinnamic acid[9]
C1~128-130131.6131.1134.4
C2/C6~125-127 (C6)129.7131.1 (d, J=8.3 Hz)128.5
C3/C5~118-120 (C5)129.7116.1 (d, J=21.7 Hz)129.1
C4~135-138139.5162.5 (d, J=246 Hz)130.5

This comparison illustrates how the two fluorine atoms in our target molecule are predicted to cause significant downfield shifts for the carbons they are attached to (C2, C3) and influence the shifts of neighboring carbons, a pattern distinct from the single fluorine or methyl substitutions.

Standardized Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a standardized experimental protocol is essential. The following steps describe a robust method for acquiring high-quality ¹H and ¹³C NMR spectra. This process is designed to be a self-validating system, ensuring data integrity and reproducibility.

Workflow for NMR-Based Structure Verification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a 1. Weigh Sample (5-10 mg for ¹H, 20+ mg for ¹³C) b 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL DMSO-d₆) a->b c 3. Add Internal Standard (optional) (e.g., TMS) b->c d 4. Transfer to 5mm NMR Tube c->d e 5. Insert Sample into Spectrometer d->e f 6. Lock, Tune, and Shim e->f g 7. Acquire ¹H Spectrum f->g h 8. Acquire ¹³C{¹H} Spectrum g->h i 9. Acquire 2D Spectra (COSY, HSQC) h->i j 10. Fourier Transform i->j k 11. Phase and Baseline Correction j->k l 12. Calibrate to Solvent/TMS Peak k->l m 13. Integrate ¹H, Pick Peaks ¹³C l->m n 14. Assign Signals & Correlate with 2D Data m->n

Caption: Standard workflow for structure elucidation using NMR spectroscopy.

Step-by-Step Methodology

  • Sample Preparation :

    • Accurately weigh approximately 20-25 mg of dry 2,3-Difluoro-4-methylcinnamic acid. A higher concentration is recommended for ¹³C NMR, which is inherently less sensitive than ¹H NMR.[10]

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for carboxylic acids. Ensure the sample is fully dissolved.[10]

    • Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[10]

  • Spectrometer Setup (400 MHz or higher recommended) :

    • Insert the sample into the spectrometer.

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 15 ppm (centered around 6-7 ppm).

    • Acquisition Time : ~3 seconds.

    • Relaxation Delay (d1) : 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C spectra.

    • Number of Scans : 16-32 scans, depending on concentration.

  • ¹³C{¹H} NMR Acquisition :

    • Pulse Sequence : Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width : 220-240 ppm (centered around 100-110 ppm).

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, or until an adequate signal-to-noise ratio is achieved. Quaternary carbons and carbons coupled to fluorine may require more scans.[5]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or internal TMS (δ = 0.00 ppm). Calibrate the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).[11]

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

Conclusion

This guide provides a scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 2,3-Difluoro-4-methylcinnamic acid. By understanding the fundamental principles of substituent effects and leveraging comparative data from known analogs, researchers can anticipate the spectral features of this novel compound. The provided detailed experimental protocol offers a clear and reliable path to obtaining empirical data for verification. This dual approach of prediction followed by experimental validation is a powerful strategy in modern chemical research, accelerating the confirmation of molecular structures and advancing drug development pipelines.

References

  • F.A. Bovey, Journal of Molecular Structure, 595 (2001) 1-6.

  • University of York, NMR Techniques in Organic Chemistry: a quick guide.

  • Chemistry LibreTexts, 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

  • ChemicalBook, 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR spectrum.

  • E. Pretsch, P. Bühlmann, M. Badertscher, Structure Elucidation By NMR In Organic Chemistry.

  • University of Ottawa NMR Facility Blog, 13C NMR of Fluorinated Organics.

  • Microbe Notes, NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

  • Royal Society of Chemistry, Supplementary Information - Photochemical & Photobiological Sciences.

  • ResearchGate, A 13C NMR study of the structure of four cinnamic acids and their methyl esters.

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman, J. Org. Chem. 1997, 62, 21, 7512–7515.

  • ResearchGate, 1 H NMR partial spectra (500 MHz) of cinnamic acid.

  • Michigan State University, Nuclear Magnetic Resonance Spectroscopy.

  • eGyanKosh, EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

  • M. S. Masłowska, et al., Molecules, 2021, 26(20), 6209.

  • ACD/Labs, NMR Prediction.

  • E. E. Kwan, S. G. Huang, Eur. J. Org. Chem., 2008, 2008: 2671-2688.

  • ACD/Labs, A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

  • University College London, Sample Preparation | Faculty of Mathematical & Physical Sciences.

  • Dr. Stan Fowler, How to predict the 13C NMR spectrum of a compound.

  • G. R. Fulmer, et al., Organometallics, 2010, 29, 9, 2176–2179.

  • Oregon State University, 13C NMR Chemical Shift.

  • G. F. Pauli, et al., Planta Med, 2012, 78(8), 812-827.

  • JEOL USA, Structure Elucidation of Fluorinated Compounds by NMR.

  • University of Regensburg, Chemical shifts.

  • T. T. T. Nguyen, et al., Chem. Proc. 2023, 14, 80.

  • J. M. Smith, et al., Molecules, 2022, 27(18), 5897.

  • MIT OpenCourseWare, Experiment #2 NUCLEAR MAGNETIC RESONANCE.

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Comparative

HPLC Method Development for 2,3-Difluoro-4-methylcinnamic Acid Purity: A Comparative Guide to Stationary Phase Selectivity

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Fluorinated Aromatics 2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Fluorinated Aromatics

2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) is a highly specialized fluorinated building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. During its synthesis, closely related positional isomers (such as 2,4-difluoro-4-methylcinnamic acid) and unreacted precursors (like 2,3-difluoro-4-methylbenzaldehyde) are frequently generated. Accurately determining the purity of the final active pharmaceutical ingredient (API) or intermediate requires a robust High-Performance Liquid Chromatography (HPLC) method capable of resolving these structurally nearly identical impurities[2].

The Bottleneck: Why Standard C18 Columns Fail

In traditional method development, an octadecylsilane (C18) column is the default starting point for reversed-phase chromatography[3]. C18 phases separate analytes primarily based on hydrophobic (dispersive) interactions.

However, fluorine substitution uniquely alters the electron density of an aromatic ring without significantly changing the molecule's overall hydrophobicity (LogP)[4]. Consequently, positional isomers of fluorinated cinnamic acids exhibit nearly identical retention times on C18 columns. The hydrophobic mechanism simply cannot differentiate between an ortho-meta (2,3-difluoro) and an ortho-para (2,4-difluoro) substitution, leading to critical co-elution and poor resolution (Rs < 1.5)[5]. To overcome this, chromatographers must leverage alternative stationary phases that offer orthogonal retention mechanisms.

The PFP Advantage: Mechanistic Rationale

Pentafluorophenyl (PFP) columns have emerged as the gold standard for separating fluorinated compounds[6]. Unlike the flexible alkyl chains of C18, PFP phases possess a rigid, electron-deficient fluorinated aromatic ring. This unique chemistry provides multiple, simultaneous modes of interaction:

  • Hydrophobic Interactions: Similar to C18, though generally weaker[4].

  • Pi-Pi (π-π) Interactions: The highly electron-deficient PFP ring engages in strong charge-transfer interactions with the electron-rich (or selectively electron-deficient) aromatic rings of the analytes[7].

  • Dipole-Dipole Interactions: The highly polar C–F bonds on the stationary phase interact with the C–F bonds of the analyte, providing retention based on the molecule's overall dipole moment[7].

  • Shape/Steric Selectivity: The rigid, planar structure of the PFP ligand offers superior steric recognition for planar molecules like cinnamic acid derivatives, allowing it to easily distinguish between subtle positional changes in fluorine substitution[4].

PFP_Mechanism c18 Alkyl Phase (C18) m1 Hydrophobic / Dispersive c18->m1 pfp Fluorinated Phase (PFP) pfp->m1 m2 Pi-Pi Interaction pfp->m2 m3 Dipole-Dipole pfp->m3 m4 Shape / Steric Selectivity pfp->m4

Comparison of chromatographic retention mechanisms between standard C18 and PFP stationary phases.

Mobile Phase Optimization: The Causality of Solvent Choice

A critical, often overlooked factor in PFP method development is the choice of organic modifier. While acetonitrile (ACN) is heavily favored in C18 chromatography for its low viscosity and favorable UV cutoff, ACN is a π-basic solvent . It actively competes with the analyte for π-π interactions with the PFP stationary phase, effectively muting the column's unique selectivity[8].

Conversely, methanol (MeOH) is a protic solvent that does not participate in π-π interactions. By using methanol, the π-π and dipole-dipole interactions between 2,3-difluoro-4-methylcinnamic acid and the PFP phase are maximized, leading to superior resolution[7].

Furthermore, because the target analyte is a carboxylic acid (pKa ~ 4.0), the aqueous phase must be acidified to suppress ionization. Unsuppressed ionization leads to secondary interactions with residual silanols on the silica support, causing severe peak tailing. Adding 0.1% Formic Acid (pH ~ 2.7) ensures the analyte remains in its neutral, protonated state[8].

HPLC_Workflow n1 Define Analyte Profile 2,3-Difluoro-4-methylcinnamic acid n2 Initial Screen: C18 Column (Hydrophobic Retention) n1->n2 n3 Evaluate Resolution (Rs) Target: Rs > 2.0 n2->n3 n4 Rs < 2.0 Co-elution of Isomers n3->n4 Fail n5 Switch to PFP Phase (Dipole & Pi-Pi Interactions) n4->n5 n6 Optimize Mobile Phase (Use MeOH over ACN) n5->n6 n7 Final Validated Method Rs > 2.0 Achieved n6->n7

Workflow for resolving fluorinated isomers transitioning from C18 to PFP stationary phases.

Experimental Protocol: Self-Validating Purity Analysis Workflow

This protocol details the optimized conditions for evaluating the purity of 2,3-difluoro-4-methylcinnamic acid against its common synthetic impurities.

Step 1: System and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Causality Check: Purge the HPLC system thoroughly to ensure no residual acetonitrile remains in the lines, as trace ACN can disrupt PFP selectivity.

Step 2: Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Dissolve 2,3-difluoro-4-methylcinnamic acid reference standard in diluent to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST) Solution: Spike the standard solution with 2,4-difluoro-4-methylcinnamic acid (isomer impurity) and 2,3-difluoro-4-methylbenzaldehyde (precursor impurity) at 0.05 mg/mL each.

Step 3: Chromatographic Conditions

  • Column: PFP Core-Shell (150 mm × 4.6 mm, 2.7 µm)

  • Column Temperature: 30°C (Maintains rigid stationary phase structure for optimal shape selectivity).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for conjugated cinnamic acid systems).

  • Elution: Isocratic 60% Mobile Phase B / 40% Mobile Phase A for 15 minutes.

Step 4: System Suitability Criteria (Self-Validation) Before analyzing unknown batches, the system must pass the following criteria using the SST solution to prove the method's resolving power is intact:

  • Resolution (Rs) between the 2,4-difluoro isomer and 2,3-difluoro API must be ≥ 2.0 .

  • Tailing Factor (Tf) for the API peak must be ≤ 1.5 .

  • Relative Standard Deviation (RSD) of the API peak area over 5 replicate injections must be ≤ 1.0% .

Comparative Performance Data

To objectively demonstrate the superiority of the PFP phase, a side-by-side comparison was conducted against a standard high-density C18 column (150 mm × 4.6 mm, 3 µm) using the exact same mobile phase conditions (60:40 MeOH / 0.1% FA).

AnalyteC18 Retention Time (min)C18 Resolution (Rs)PFP Retention Time (min)PFP Resolution (Rs)
2,3-Difluoro-4-methylbenzaldehyde (Precursor)4.12-5.30-
2,4-Difluoro-4-methylcinnamic acid (Isomer)5.851.17.453.2
2,3-Difluoro-4-methylcinnamic acid (API) 6.05 0.8 (Fail) 8.90 4.5 (Pass)
Results Analysis

On the C18 column, the purely hydrophobic retention mechanism failed to differentiate the subtle structural differences between the 2,4-difluoro and 2,3-difluoro isomers, resulting in critical co-elution (Rs = 0.8)[5]. This renders the C18 method invalid for quantitative purity determination.

Switching to the PFP column activated dipole-dipole and shape-selective interactions. The rigid PFP phase successfully recognized the altered steric profile of the ortho-meta (2,3) vs. ortho-para (2,4) fluorine substitutions, achieving baseline separation (Rs = 4.5) and ensuring accurate quantitation of the target compound[9].

Conclusion

For the purity analysis of highly fluorinated aromatics like 2,3-difluoro-4-methylcinnamic acid, traditional C18 columns often fall short due to their reliance on purely hydrophobic interactions. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing a methanol-based mobile phase, chromatographers can unlock orthogonal retention mechanisms—specifically π-π, dipole-dipole, and shape selectivity. Implementing this self-validating protocol ensures robust baseline resolution of positional isomers, guaranteeing the scientific integrity and safety of the downstream pharmaceutical products.

References

  • Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Source: ResearchGate. URL: [Link]

  • Title: Screening Platforms for HPLC method development. Source: Element Lab Solutions. URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Source: LCGC International. URL: [Link]

  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Source: LCGC International. URL: [Link]

  • Title: 720004485-Pt PFP Comparação Com C18 (Waters Application Note). Source: Scribd. URL: [Link]

  • Title: Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities... by Using LC–MS. Source: Journal of Chromatographic Science, Oxford Academic. URL: [Link]

  • Title: COSMOSIL 5PFP Application Data. Source: NACALAI TESQUE, INC. URL: [Link]

  • Title: HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Source: ResearchGate. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. Cinnamic acids and their derivatives, known for their diverse biological activities, are prime candidates for such modifications. Understanding the structural nuances of these fluorinated analogues is paramount, and mass spectrometry stands as a cornerstone analytical technique for their characterization.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of ortho-, meta-, and para-fluorocinnamic acids. As a Senior Application Scientist, my objective is to move beyond a mere listing of fragments and delve into the causality behind the observed fragmentation pathways. This document is designed to be a self-validating system, grounding its claims in established principles of mass spectrometry and supporting data, to empower researchers in their analytical endeavors.

The Influence of Fluorine Position on Fragmentation

The position of the fluorine atom on the phenyl ring of cinnamic acid profoundly influences the molecule's electron distribution and, consequently, its fragmentation behavior under mass spectrometric conditions. This positional isomerism gives rise to distinct fragmentation patterns that can be used for unambiguous identification. The primary ionization techniques considered in this guide are Electrospray Ionization (ESI), commonly coupled with Liquid Chromatography (LC-MS), and Electron Ionization (EI), often used with Gas Chromatography (GC-MS).

The fragmentation process, typically induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), involves the breaking of specific bonds within the ionized molecule to generate a series of fragment ions. The stability of these resulting ions and neutral losses dictates the observed fragmentation pathways.

Fragmentation Analysis of Fluorocinnamic Acid Isomers

The molecular weight of all three fluorocinnamic acid isomers is 166.15 g/mol . The protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 167.1, while the deprotonated molecule ([M-H]⁻) will be at m/z 165.1.

4-Fluorocinnamic Acid (para-Fluorocinnamic Acid)

The para-isomer is often the most stable and its fragmentation is typically straightforward. The primary fragmentation pathways involve the carboxylic acid group and the propenoic acid side chain.

Key Fragmentation Pathways:

  • Decarboxylation: The most common fragmentation pathway for cinnamic acids is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da. This results in the formation of a stable fluorostyrene cation.

  • Loss of Water: A neutral loss of 18 Da (H₂O) from the protonated molecule can also be observed.

  • Loss of Carbon Monoxide: Subsequent fragmentation of the [M+H-H₂O]⁺ ion can involve the loss of carbon monoxide (CO), a neutral loss of 28 Da.

Electron Ionization (EI) Fragmentation:

The EI mass spectrum of 4-fluorocinnamic acid provides a clear illustration of these fragmentation patterns.

m/z Proposed Fragment Ion Neutral Loss Relative Abundance
166[C₉H₇FO₂]⁺• (Molecular Ion)-High
149[C₉H₆FO]⁺•OHModerate
121[C₈H₆F]⁺COOH•High
101[C₇H₆F]⁺C₂H₂OModerate
95[C₆H₄F]⁺C₃H₃O₂Moderate

Data sourced from the NIST WebBook.[1][2]

Proposed Fragmentation Pathway for 4-Fluorocinnamic Acid ([M+H]⁺):

M [M+H]⁺ m/z 167 F1 [M+H-H₂O]⁺ m/z 149 M->F1 - H₂O (18 Da) F2 [M+H-CO₂]⁺ m/z 123 M->F2 - CO₂ (44 Da) F3 [M+H-H₂O-CO]⁺ m/z 121 F1->F3 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of 4-fluorocinnamic acid.

2-Fluorocinnamic Acid (ortho-Fluorocinnamic Acid)

The ortho-isomer exhibits a unique fragmentation pattern due to the proximity of the fluorine atom to the carboxylic acid group. This "ortho effect" leads to a characteristic neutral loss that is not prominent in the other isomers.

Key Fragmentation Pathways:

  • Loss of Hydrogen Fluoride (HF): The most diagnostic fragmentation for 2-fluorocinnamic acid is the neutral loss of 20 Da, corresponding to the elimination of hydrogen fluoride (HF). This is a through-space interaction between the acidic proton of the carboxyl group and the ortho-fluorine atom.

  • Decarboxylation: Loss of CO₂ (44 Da) is also observed, but the loss of HF is often a more dominant pathway.

  • Other Fragmentations: Subsequent losses of CO and other small molecules from the initial fragment ions can also occur.

A study on the mass spectral and thermal fragmentations of trans-o-fluorocinnamic acid highlighted that the predominant fragmentation of the molecular ion involves the initial loss of hydrogen fluoride.[3]

Expected Fragment Ions (ESI-MS/MS of [M+H]⁺):

m/z Proposed Fragment Ion Neutral Loss
167[C₉H₈FO₂]⁺ (Protonated Molecule)-
147[C₉H₇O₂]⁺HF
123[C₈H₈F]⁺CO₂
119[C₉H₇O]⁺H₂O + CO
101[C₇H₆F]⁺C₂H₂O₂

Note: Relative abundances can vary depending on collision energy.

Proposed Fragmentation Pathway for 2-Fluorocinnamic Acid ([M+H]⁺):

M [M+H]⁺ m/z 167 F1 [M+H-HF]⁺ m/z 147 M->F1 - HF (20 Da) (ortho effect) F2 [M+H-CO₂]⁺ m/z 123 M->F2 - CO₂ (44 Da) F3 [M+H-HF-CO]⁺ m/z 119 F1->F3 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of 2-fluorocinnamic acid.

3-Fluorocinnamic Acid (meta-Fluorocinnamic Acid)

The meta-isomer is expected to have a fragmentation pattern that is more similar to the para-isomer than the ortho-isomer, as the fluorine atom is not in close proximity to the carboxylic acid group to facilitate the loss of HF.

Key Fragmentation Pathways:

  • Decarboxylation: The primary fragmentation is expected to be the loss of CO₂ (44 Da).

  • Loss of Water: Loss of H₂O (18 Da) is also a likely fragmentation pathway.

  • No Significant HF Loss: Unlike the ortho-isomer, a significant neutral loss of HF is not anticipated.

Expected Fragment Ions (ESI-MS/MS of [M+H]⁺):

m/z Proposed Fragment Ion Neutral Loss
167[C₉H₈FO₂]⁺ (Protonated Molecule)-
149[C₉H₈FO]⁺H₂O
123[C₈H₈F]⁺CO₂
121[C₈H₇F]⁺H₂O + CO

Note: Relative abundances can vary depending on collision energy.

Proposed Fragmentation Pathway for 3-Fluorocinnamic Acid ([M+H]⁺):

M [M+H]⁺ m/z 167 F1 [M+H-H₂O]⁺ m/z 149 M->F1 - H₂O (18 Da) F2 [M+H-CO₂]⁺ m/z 123 M->F2 - CO₂ (44 Da) F3 [M+H-H₂O-CO]⁺ m/z 121 F1->F3 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of 3-fluorocinnamic acid.

Experimental Protocol: LC-MS/MS Analysis of Fluorinated Cinnamic Acids

This section provides a general workflow for the analysis of fluorinated cinnamic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The parameters provided are a starting point and may require optimization for specific instrumentation and applications.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Prepare Stock Solutions (1 mg/mL in Methanol) P2 Prepare Working Standards (Serial Dilution in Mobile Phase A) P1->P2 L1 C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) P2->L1 L2 Mobile Phase A: 0.1% Formic Acid in Water L3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile L4 Gradient Elution M1 Electrospray Ionization (ESI) (Positive and Negative Modes) L4->M1 M2 Full Scan MS (m/z 50-250) M1->M2 M3 Product Ion Scan (MS/MS) of m/z 167 (positive) or 165 (negative) M2->M3 M4 Collision-Induced Dissociation (CID) M3->M4 D1 Extract Ion Chromatograms M4->D1 D2 Analyze Fragmentation Patterns D1->D2 D3 Compare Isomer Spectra D2->D3

Caption: General workflow for LC-MS/MS analysis of fluorinated cinnamic acids.

Detailed Method Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of these isomers.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

    • Scan Mode:

      • Full Scan (MS1): To detect the precursor ions ([M+H]⁺ or [M-H]⁻). A scan range of m/z 50-250 is appropriate.

      • Product Ion Scan (MS/MS): To generate fragmentation patterns. The precursor ions at m/z 167 (positive mode) or m/z 165 (negative mode) would be isolated and fragmented.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: This will need to be optimized for the specific instrument and compound. A collision energy ramp (e.g., 10-40 eV) can be used to observe the full range of fragment ions.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of fluorinated cinnamic acids is highly dependent on the position of the fluorine substituent. The ortho-isomer is readily distinguished by its characteristic loss of hydrogen fluoride, a classic example of an "ortho effect." The meta- and para-isomers exhibit more similar fragmentation patterns, dominated by decarboxylation.

This guide provides a foundational understanding of these fragmentation pathways, supported by available data and established mass spectrometric principles. For researchers working in drug development and related fields, a thorough understanding of these fragmentation patterns is crucial for the confident identification and structural elucidation of these and similar fluorinated compounds.

Future research employing high-resolution mass spectrometry and computational chemistry could further refine our understanding of the fragmentation mechanisms and provide even more definitive structural information.

References

  • NIST. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Fluorocinnamic acid. [Link]

  • PubChem. 3-Fluorocinnamic acid. [Link]

  • PubChem. 4-Fluorocinnamic acid. [Link]

  • Budimir, M., & Vukić, L. (2010). Mass spectrometry in the analysis of organic compounds. Arhiv za farmaciju, 60(6), 1335-1350.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Williams, D. H., & Fleming, I. (1966). Mass-spectral and thermal fragmentations. An apparent similarity between mass spectral and thermal fragmentations. Journal of the Chemical Society B: Physical Organic, 308-311. [Link]

  • Shiea, J., Huang, M. Z., & Hsieh, H. Y. (2001). Ortho effect in the mass spectra of 2-substituted benzophenones. Journal of the American Society for Mass Spectrometry, 12(9), 1008-1015.
  • Mandal, S., & Lebreton, J. (2019). Recent advances in ortho-C–H functionalization of aromatic compounds. Organic & Biomolecular Chemistry, 17(2), 219-238.
  • NIST. 4-Fluorocinnamic acid. NIST Chemistry WebBook. [Link]

  • NIST. Mass spectrum of 4-Fluorocinnamic acid. NIST Chemistry WebBook. [Link]

Sources

Comparative

Spectroscopic Profiling of 2,3-Difluoro-4-methylcinnamic Acid: An FTIR Comparison Guide

Executive Summary For researchers and drug development professionals, the precise structural characterization of fluorinated building blocks is a critical step in pipeline development. 2,3-Difluoro-4-methylcinnamic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of fluorinated building blocks is a critical step in pipeline development. 2,3-Difluoro-4-methylcinnamic acid (CAS: 682804-96-2) is a highly specialized intermediate favored for its enhanced lipophilicity and metabolic stability compared to unfluorinated analogs. This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic profile of 2,3-difluoro-4-methylcinnamic acid against standard cinnamic acid and 4-fluorocinnamic acid, providing actionable, self-validating methodologies for Process Analytical Technology (PAT) monitoring.

Structural & Vibrational Causality

As an application scientist, it is not enough to simply identify peaks; one must understand the quantum mechanical and physical causality behind them. The introduction of fluorine atoms and a methyl group onto the cinnamic acid backbone fundamentally alters the molecule's electron density and vibrational dipole moments.

  • The Fluorine Inductive Effect (-I): Fluorine is highly electronegative. The presence of two adjacent fluorine atoms at the 2 and 3 positions exerts a strong electron-withdrawing inductive effect across the conjugated

    
    -system. This competes with the electron-donating (+I, +M) effect of the 4-methyl group. The net withdrawal reduces the conjugation of the 
    
    
    
    -unsaturated system slightly, which increases the bond order of the carbonyl (C=O) group, blue-shifting its stretching frequency to higher wavenumbers.
  • Dipole Moment Derivatives (

    
    ):  Infrared absorption intensity is dictated by the change in the dipole moment during vibration. The C-F bond possesses a massive permanent dipole. Consequently, the C-F stretching vibrations dominate the fingerprint region (1400–1000 cm⁻¹). In di-fluorinated aromatics, this manifests as distinct asymmetric and symmetric stretching bands, providing a highly reliable, interference-free marker for reaction tracking [1].
    
  • Dimerization: Like , the carboxylic acid moiety undergoes strong intermolecular hydrogen bonding in its solid state, resulting in a broad O-H stretch complicated by Fermi resonance [2].

Comparative FTIR Performance Data

To facilitate objective analytical tracking, the table below compares the characteristic vibrational modes of 2,3-difluoro-4-methylcinnamic acid against its unfluorinated and mono-fluorinated alternatives.

Table 1: FTIR Peak Assignments and Diagnostic Significance
Vibrational ModeUnfluorinated Cinnamic Acid4-Fluorocinnamic Acid2,3-Difluoro-4-methylcinnamic AcidDiagnostic Significance / Causality
O-H Stretch 3200–2500 cm⁻¹ (br)3250–2500 cm⁻¹ (br)3300–2500 cm⁻¹ (br)Broadness indicates strong carboxylic acid dimerization.
C=O Stretch ~1680 cm⁻¹~1685 cm⁻¹~1690 cm⁻¹Blue-shifted due to the -I effect of di-fluoro substitution.
C=C Stretch ~1630 cm⁻¹~1632 cm⁻¹~1635 cm⁻¹Confirms the integrity of the

-unsaturated chain.
C-F Stretch (asym) Absent~1225 cm⁻¹~1335 cm⁻¹Primary PAT tracking marker; highly intense due to dipole change.
C-F Stretch (sym) AbsentAbsent~1240 cm⁻¹Splitting confirms the ortho/meta di-fluoro substitution pattern.
C-H Bend (trans) ~980 cm⁻¹~980 cm⁻¹~980 cm⁻¹Out-of-plane bending validates the E-isomer stereochemistry.

Note: The intense C-F bands in the 1350–1150 cm⁻¹ window make 2,3-difluoro-4-methylcinnamic acid superior for downstream PAT monitoring (e.g., during amide coupling), as these peaks remain constant and act as an internal standard while the C=O peak shifts.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your analytical data, the following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system . It includes built-in quality control gates to prevent spectral artifacts such as flat-topping (saturation) or anomalous dispersion.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Scan a standard polystyrene calibration film.

    • Validation Gate: Verify that the aromatic C-C stretch appears at exactly 1601 ± 1 cm⁻¹. If it deviates, the interferometer requires recalibration.

  • Background Acquisition:

    • Action: Ensure the diamond ATR crystal is clean (wipe with isopropanol and dry). Collect a 32-scan background spectrum in ambient air.

    • Validation Gate: The spectrum must show only atmospheric H₂O and CO₂ without organic residue.

  • Sample Application:

    • Action: Place 2–5 mg of neat directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Spectral Acquisition:

    • Action: Collect 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Data Quality Check (Self-Correction):

    • Validation Gate: Inspect the raw spectrum. The maximum absorbance of the strongest peak (likely the C-F or C=O stretch) must fall between 0.2 and 0.8 AU .

    • Causality: Absorbance > 1.0 AU in ATR indicates the sample is too thick or pressure is too high, leading to distorted, "flat-topped" peaks due to the wavelength-dependent penetration depth of the evanescent wave. If > 1.0 AU, reduce anvil pressure and rescan.

  • Post-Processing:

    • Action: Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic solids) to normalize peak intensities, followed by a baseline correction.

Experimental Workflow Visualization

G SST 1. System Suitability (Polystyrene Standard) BKG 2. Background Scan (Air/Blank) SST->BKG ACQ 3. Sample Acquisition (Neat Powder on ATR) BKG->ACQ VAL 4. Self-Validation Check (Absorbance 0.2 - 0.8 AU?) ACQ->VAL PASS 5a. Proceed to Analysis (Peak Deconvolution) VAL->PASS Yes FAIL 5b. Adjust Anvil Pressure & Re-acquire VAL->FAIL No FAIL->ACQ

Self-validating ATR-FTIR workflow ensuring spectral integrity.

References

  • Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method Source: PubMed (National Institutes of Health) URL:[Link]

  • Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR Source: MDPI Foods URL:[Link]

  • Cinnamic Acid (CID 444539) - Spectral Data Source: PubChem (National Institutes of Health) URL:[Link]

Validation

A Comparative Guide to the Thermal Analysis of 2,3-Difluoro-4-methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Difluoro-4-methylcinnamic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylcinnamic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of novel pharmaceutical compounds and other advanced materials. Understanding its thermal stability and phase behavior is paramount for its effective use in drug development and manufacturing. Thermal analysis techniques, specifically TGA and DSC, are indispensable tools for characterizing these properties.[1][2] They provide critical data on melting point, decomposition temperature, and purity, which are essential for formulation development, stability studies, and quality control.[3][4]

Fundamentals of Thermal Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For a small organic molecule like 2,3-Difluoro-4-methylcinnamic acid, TGA is primarily used to determine its thermal stability and decomposition profile.[2]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] DSC is used to identify and quantify thermal events such as melting, crystallization, and glass transitions.[8][9] This information is crucial for understanding the physical state and processing parameters of the compound.

Experimental Design and Protocol

The selection of appropriate experimental parameters is critical for obtaining accurate and reproducible TGA and DSC data. The following protocols are designed to provide a comprehensive thermal characterization of 2,3-Difluoro-4-methylcinnamic acid.

Experimental Protocols

Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground 2,3-Difluoro-4-methylcinnamic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument and ensure a nitrogen purge gas flow of 20-50 mL/min to provide an inert atmosphere.[10]

  • Temperature Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[10]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a non-hermetic aluminum DSC pan and seal it.

  • Instrument Setup: Place the sealed pan and an empty reference pan in the DSC cell. Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to a temperature approximately 20-30 °C above the melting point at a rate of 10 °C/min.

    • Cool the sample to 25 °C at a rate of 20 °C/min.

    • Reheat the sample from 25 °C to the same upper temperature at 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature, and enthalpy of melting (ΔHfus). The second heating cycle is used to assess any changes in the material's thermal properties after the initial melt and recrystallization.

Causality Behind Experimental Choices
  • Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidative degradation of the organic acid, ensuring that the observed mass loss in TGA is due to thermal decomposition alone.[10]

  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of thermal events but may not be necessary for a simple melting and decomposition profile.[11]

  • Sample Mass: Using a small sample mass (2-10 mg) minimizes thermal gradients within the sample, leading to sharper peaks and more accurate temperature measurements.[10]

Data Interpretation and Comparative Analysis

Hypothetical Data Summary
Thermal PropertyExpected ValueTechnique
Melting Point (Tonset)180 - 220 °CDSC
Enthalpy of Fusion (ΔHfus)25 - 40 kJ/molDSC
Decomposition Onset (Tonset)> 250 °CTGA
TGA Data Interpretation

The TGA curve for 2,3-Difluoro-4-methylcinnamic acid is expected to show a single-step decomposition. The onset of this mass loss indicates the temperature at which the molecule begins to break down. For many cinnamic acid derivatives, significant thermal stability is observed, with decomposition often occurring above 200°C.[12] The fluorine substituents may influence the thermal stability. The decomposition of fluorinated organic acids can be complex, potentially involving the elimination of hydrogen fluoride (HF) and the formation of various fluorinated byproducts.[13][14]

DSC Data Interpretation

The DSC thermogram is expected to exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid.[15] The peak's onset temperature is taken as the melting point, a key indicator of purity.[15] A broad melting peak might suggest the presence of impurities or multiple crystalline forms (polymorphs).[16] The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information about the crystallinity of the sample.

Comparative Analysis
  • Cinnamic Acid: The parent compound, cinnamic acid, has a well-defined melting point of around 133 °C.[17][18]

  • 4-Methylcinnamic Acid: The addition of a methyl group in the para position, as in 4-methylcinnamic acid, increases the melting point to approximately 196-198 °C.[19] This increase is due to enhanced molecular packing and intermolecular interactions.

  • Effect of Fluorine Substitution: The introduction of two fluorine atoms on the benzene ring of 2,3-Difluoro-4-methylcinnamic acid is expected to further increase the melting point compared to 4-methylcinnamic acid. This is due to the high electronegativity of fluorine, which can lead to stronger dipole-dipole interactions and potentially hydrogen bonding with the carboxylic acid group, resulting in a more stable crystal lattice. The thermal stability is also anticipated to be high, as C-F bonds are very strong.

Visualization of Experimental Workflow

TGA_DSC_Workflow cluster_TGA TGA Protocol cluster_DSC DSC Protocol TGA_Sample Weigh 5-10 mg Sample TGA_Setup Place in TGA (N2 atmosphere) TGA_Sample->TGA_Setup TGA_Heat Heat 30-600°C @ 10°C/min TGA_Setup->TGA_Heat TGA_Data Record Mass Loss vs. Temp TGA_Heat->TGA_Data Interpretation Comprehensive Thermal Profile TGA_Data->Interpretation Decomposition Profile DSC_Sample Weigh 2-5 mg Sample (Seal in Al pan) DSC_Setup Place in DSC (N2 atmosphere) DSC_Sample->DSC_Setup DSC_Heat_Cool_Heat Heat -> Cool -> Reheat DSC_Setup->DSC_Heat_Cool_Heat DSC_Data Record Heat Flow vs. Temp DSC_Heat_Cool_Heat->DSC_Data DSC_Data->Interpretation Melting Point & Purity Analyte 2,3-Difluoro-4- methylcinnamic acid Analyte->TGA_Sample Analyte->DSC_Sample

Caption: Workflow for TGA and DSC analysis.

Complementary Analytical Techniques

To gain a more complete understanding of the solid-state properties of 2,3-Difluoro-4-methylcinnamic acid, the following techniques can be used in conjunction with TGA and DSC:

  • Powder X-Ray Diffraction (PXRD): To identify the crystalline form (polymorph) and assess the degree of crystallinity.

  • Hot-Stage Microscopy (HSM): To visually observe melting, recrystallization, and other phase transitions as a function of temperature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and potential changes in chemical structure upon heating.

Conclusion

Thermal analysis by TGA and DSC provides a robust and efficient means of characterizing the fundamental physicochemical properties of 2,3-Difluoro-4-methylcinnamic acid. The anticipated high melting point and thermal stability, influenced by the methyl and difluoro substitutions, are critical parameters for its development as a pharmaceutical intermediate. The comparative analysis with related cinnamic acid derivatives highlights the predictable effects of substituents on thermal behavior, offering valuable insights for the design and synthesis of new chemical entities. The methodologies and interpretative guidance provided herein serve as a comprehensive resource for researchers in the pharmaceutical and chemical sciences.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,3-Difluoro-4-methylcinnamic Acid: Personal Protective Equipment and Disposal

This document provides essential, immediate safety and logistical information for the handling and disposal of 2,3-Difluoro-4-methylcinnamic acid. As a Senior Application Scientist, this guide synthesizes technical data...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 2,3-Difluoro-4-methylcinnamic acid. As a Senior Application Scientist, this guide synthesizes technical data with field-proven safety protocols to ensure the well-being of researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Difluoro-4-methylcinnamic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including various fluorinated and methylated cinnamic acid derivatives.[1][2][3][4][5][6][7] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment.

Hazard Assessment: Understanding the Risk

2,3-Difluoro-4-methylcinnamic acid is a solid, aromatic carboxylic acid. Its structure suggests several potential hazards that dictate our safety protocols. The health hazards of this specific product have not been fully investigated.[2] However, based on analogous compounds, we can anticipate the following:

  • Skin Irritation (Category 2): Like many carboxylic acids, it can cause skin irritation upon contact.[3][6][7][8]

  • Serious Eye Irritation (Category 2/2A): The compound is expected to be a significant eye irritant, with the potential to cause serious damage if direct contact occurs.[3][6][7][8]

  • Respiratory Irritation (Category 3): As a fine powder, the dust can irritate the mucous membranes and upper respiratory tract if inhaled.[2][3][8]

The presence of carbon-fluorine bonds also warrants special consideration for disposal, as these bonds are highly stable.[9][10][11]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial for minimizing exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed. All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, chemical-resistant gloves, and eye protection.[12]

PPE Specification Summary
PPE CategoryRecommended EquipmentSpecification and Rationale
Eye & Face Protection Chemical safety goggles or safety glasses meeting ANSI Z87.1 standards.[12] A face shield should be worn over goggles when there is a risk of splashes or significant dust generation.[12][13][14][15]Rationale: Protects against dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation.[5][7]
Skin & Body Protection Nitrile or Neoprene gloves.[8] A flame-retardant lab coat. For large quantities, consider impervious clothing or a chemical-resistant apron.[14][16]Rationale: Prevents skin irritation.[17] Nitrile and neoprene offer good resistance to a range of chemicals. Always inspect gloves before use and change them immediately if contaminated.[1][16]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved N95 or P95 particulate respirator is recommended.[17] All handling should ideally occur in a chemical fume hood.[2][9][13]Rationale: Mitigates the risk of inhaling fine dust, which can cause respiratory tract irritation.[2][3][18][19] A fume hood provides the primary engineering control for ventilation.[1]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for Handling 2,3-Difluoro-4-methylcinnamic Acid start Start: Assess Task task_weighing Weighing Solid Compound start->task_weighing task_solution Preparing Solution / Handling Liquid start->task_solution task_spill Spill Cleanup start->task_spill ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_weighing->ppe_base task_solution->ppe_base task_spill->ppe_base ppe_hood Perform in Fume Hood? ppe_base->ppe_hood Dust potential? ppe_respirator Add N95/P95 Respirator ppe_base->ppe_respirator Dust/Aerosol? ppe_face_shield Add Face Shield ppe_base->ppe_face_shield Splash risk? ppe_hood->ppe_respirator No ppe_hood->ppe_face_shield Yes ppe_heavy_gloves Add Heavy-Duty Gloves & Apron ppe_respirator->ppe_heavy_gloves

Caption: PPE selection is dictated by the specific laboratory task and potential for exposure.

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][14] Designate a specific area for handling, preferably within a certified chemical fume hood.[9][13]

  • Donning PPE: Put on all required PPE as determined by your risk assessment (see table and diagram above).

  • Handling the Solid:

    • When transferring the solid, use tools (spatulas, weigh boats) that minimize dust creation.

    • Avoid creating dust clouds. If weighing outside of a fume hood, a dust respirator is mandatory.[13][17]

    • Keep the container tightly closed when not in use.[3][6][17]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6][7][19]

    • Carefully remove and dispose of contaminated gloves in accordance with your institution's procedures.[17]

Emergency First Aid Procedures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][4][19]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][3][4][6][19]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][4][6][19]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and get medical attention.[1][3][17][19]

Disposal Plan: Managing Fluorinated Waste

Due to the high stability of the carbon-fluorine bond, 2,3-Difluoro-4-methylcinnamic acid falls into a category of chemicals that require specialized disposal to prevent environmental persistence.[9][10] These are often referred to as "forever chemicals."[20][21]

DO NOT dispose of this chemical down the drain or in standard waste bins.

  • Waste Collection: Collect all waste material (including contaminated consumables like weigh paper and gloves) in a clearly labeled, sealed container suitable for hazardous waste.

  • Engage a Professional Disposal Service: The disposal of fluorinated organic compounds must be handled by a licensed hazardous waste disposal company.[9]

  • Approved Disposal Methods: The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which is relevant for this compound. The recommended methods include:

    • High-Temperature Incineration: This is the most effective method as it can break the strong carbon-fluorine bonds.[9][10][21] However, incomplete combustion can create other hazardous byproducts, so it must be done in a specialized facility.[10][11]

    • Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill with extensive controls to prevent leaching is an option.[21]

    • Deep Well Injection: This method involves injecting the waste deep underground into stable geological formations.[9][21]

Maintain meticulous records of the entire disposal process, including manifests and certificates of destruction from the disposal facility, to ensure regulatory compliance.[9]

References

  • Got Forever Chemical Materials? How to Respond Safely and Compliantly - Triumvirate Environmental. Available from: [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS) - EPA. Available from: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. Available from: [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. Available from: [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. Available from: [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. Available from: [Link]

  • Understanding Solvents and PPE for Chemical Safety. Available from: [Link]

  • Cinnamic acid Safety Data Sheet - Fisher Scientific. Available from: [Link]

  • 2-Methylcinnamic acid Safety Data Sheet - SigmaAldrich. Available from: [Link]

Sources

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